IMR-1A
Description
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Properties
IUPAC Name |
2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBJNSKWHSGTDK-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IMR-1A mechanism of action in Notch signaling
An In-Depth Technical Guide on the Core Mechanism of Action of IMR-1A in Notch Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is a well-documented driver in various cancers, making it a prime therapeutic target. Traditional approaches to inhibit this pathway, such as γ-secretase inhibitors (GSIs), have been hampered by on-target toxicities due to their broad effects. This has spurred the development of novel inhibitors targeting more specific, downstream components of the pathway. This document provides a detailed overview of this compound, a potent, second-generation inhibitor that directly targets the Notch transcriptional activation complex. This compound acts by a distinct mechanism, preventing the recruitment of the co-activator Mastermind-like 1 (Maml1) to the core complex on chromatin, thereby selectively attenuating Notch target gene transcription. We will explore its core mechanism, quantitative efficacy, and the key experimental methodologies used to validate its action.
The Notch Signaling Pathway: A Primer
The Notch signaling cascade is an evolutionarily conserved system essential for embryonic development and adult tissue homeostasis. The pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers two successive proteolytic cleavages of the receptor. The second cleavage, mediated by the γ-secretase complex, releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a ternary complex with the DNA-binding protein CSL (CBF-1/RBP-J, Su(H), Lag-1) and the co-activator Maml1. This assembly, known as the Notch Transcriptional Complex (NTC), activates the transcription of downstream target genes, such as those in the HES and HEY families.
This compound: Mechanism of Action
This compound is the active acid metabolite of the parent compound IMR-1 (Inhibitor of Mastermind Recruitment-1).[1][2] Unlike GSIs that prevent NICD formation, this compound acts downstream in the nucleus. Its primary mechanism is the specific disruption of the recruitment of Maml1 to the NICD-CSL complex on chromatin.[2][3][4] This action prevents the formation of a fully functional NTC, thereby attenuating the transcription of Notch target genes.[2] Crucially, this compound does not prevent the binding of NICD to CSL, highlighting its specific mode of action which is distinct from other inhibitors like GSIs.[2] This targeted approach is hypothesized to offer a more favorable therapeutic window by avoiding the broad inhibition of all γ-secretase substrates.
Quantitative Data: Efficacy and Pharmacokinetics
IMR-1 was identified through a combination of computer-aided drug design and an in vitro screen for molecules that disrupt NTC assembly.[2] Subsequent analysis revealed that its metabolite, this compound, is substantially more potent.[1]
Table 1: In Vitro Efficacy and Binding Affinity
| Compound | Target/Assay | IC50 | Kd (Binding to NICD) | Potency Fold-Increase | Reference(s) |
| IMR-1 | NTC Assembly Inhibition | 26 µM | - | - | [4][5] |
| This compound | Notch Inhibition | 0.5 µM | 2.9 µM | ~50x vs. IMR-1 | [1][6] |
Table 2: In Vivo Pharmacokinetic Profile of this compound
Parameters were determined for this compound in male C57BL/6 mice following a single administration of the parent compound, IMR-1.[2]
| Parameter | Value (IV Dose: 2 mg/kg IMR-1) | Value (IP Dose: 100 mg/kg IMR-1) | Reference(s) |
| Systematic Plasma Clearance (CL) | 7 mL/min/kg | - | [1][2] |
| Terminal Elimination Half-life (T1/2) | 2.22 h | - | [1][2] |
| Time to Max Concentration (Tmax) | - | 0.50 h | [1] |
Key Experimental Protocols and Validation
The mechanism of this compound was elucidated through a series of robust biochemical and cell-based assays.
In Vitro NTC Assembly Assay
This foundational assay was developed to quantitatively measure the formation of the Notch ternary complex on a DNA template and was used to screen for inhibitors.[7]
-
Principle : A biotinylated oligonucleotide containing a CSL consensus binding site is immobilized on a streptavidin-coated plate. Recombinant His-tagged CSL, NICD, and Flag-tagged Maml1 are added. The recruitment of Maml1 to the complex is detected using an anti-Flag antibody conjugated to a reporter enzyme (e.g., HRP).
-
Methodology :
-
Streptavidin-coated 96-well plates are incubated with biotinylated CSL-binding DNA oligonucleotides.
-
Plates are washed, and a mixture of recombinant CSL, NICD, and Maml1 proteins is added in the presence of the test compound (e.g., IMR-1) or vehicle (DMSO).
-
Following incubation to allow complex formation, the plates are washed to remove unbound proteins.
-
An antibody against the Maml1 tag is added, followed by a secondary antibody linked to a detection enzyme.
-
A substrate is added, and the signal, which is proportional to the amount of recruited Maml1, is quantified.
-
-
Outcome : IMR-1 was shown to inhibit the signal in a dose-dependent manner, indicating it disrupts NTC assembly.[2]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays were performed to confirm that IMR-1 disrupts the NTC on endogenous gene promoters within cells.[2][7]
-
Principle : This technique is used to determine if specific proteins are associated with specific DNA regions in the cell. Cells are treated with a crosslinking agent to fix protein-DNA complexes. The chromatin is then sheared, and an antibody specific to a target protein is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR.
-
Methodology :
-
Notch-dependent cell lines (e.g., OE33, 786-0) are treated with IMR-1, a control inhibitor (DAPT), or vehicle (DMSO).[7][8]
-
Cells are treated with formaldehyde to crosslink proteins to DNA.
-
Chromatin is isolated and sonicated to generate small DNA fragments.
-
Antibodies specific to NICD or Maml1 are used to immunoprecipitate the chromatin complexes.
-
The crosslinks are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed using primers for the promoter region of a known Notch target gene, such as HES1.
-
-
Outcome : IMR-1 treatment significantly decreased the amount of Maml1 bound to the HES1 promoter but, unlike the GSI DAPT, did not reduce the amount of NICD at the promoter.[2][7] This provided direct evidence for its specific mechanism of inhibiting Maml1 recruitment.
In Vivo Models
-
Zebrafish (Danio rerio) Model : The formation of somites in developing zebrafish embryos is highly dependent on Notch signaling.[2] Treatment of embryos with IMR-1 resulted in disrupted somitogenesis, confirming the compound's ability to inhibit the Notch pathway in vivo.[2]
-
Patient-Derived Xenograft (PDX) Models : IMR-1 was tested in PDX models of esophageal adenocarcinoma. Administration of IMR-1 (15 mg/kg) significantly suppressed tumor growth, demonstrating its anti-tumor efficacy in a preclinical setting.[2][9]
Conclusion and Future Directions
This compound represents a novel class of Notch inhibitors that function by specifically preventing the recruitment of the Maml1 co-activator to the Notch transcriptional complex. This mechanism is fundamentally different from that of GSIs and offers the potential for a more targeted therapeutic intervention with an improved safety profile. The robust preclinical data, from biochemical assays to in vivo tumor models, validates the NTC as a druggable node in the Notch pathway. Future research will likely focus on optimizing the pharmacokinetic properties of this compound and its analogs, evaluating its efficacy in a broader range of Notch-dependent malignancies, and exploring its potential in combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taming the Notch Transcriptional Regulator for Cancer Therapy [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tribioscience.com [tribioscience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
The Critical Distinction: A Technical Guide to IMR-1 and its Potent Metabolite, IMR-1A
For Immediate Release
MIAMI, FL – November 20, 2025 – In the intricate landscape of cancer research and drug development, the precise understanding of molecular agents is paramount. This guide provides an in-depth technical comparison of two closely related Notch signaling pathway inhibitors: IMR-1 and its active metabolite, IMR-1A. Developed for researchers, scientists, and professionals in drug development, this document elucidates the key differences in their chemical structure, potency, and mechanism of action, supported by experimental data and procedural outlines.
Core Introduction: Targeting the Notch Signaling Pathway
The Notch signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. Its aberrant activation is a known driver in various cancers, making it a prime therapeutic target.[1][2] IMR-1 (Inhibitor of Mastermind Recruitment-1) was identified as a small molecule that inhibits this pathway by disrupting the formation of the Notch transcriptional activation complex.[1][3][4] Specifically, IMR-1 prevents the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by the intracellular domain of the Notch receptor (NICD) and the DNA-binding protein CSL.[1][5][6][7]
A pivotal discovery in the preclinical development of IMR-1 was its in vivo metabolism to this compound, its corresponding carboxylic acid.[1][8] This metabolite exhibits significantly enhanced potency, marking a critical distinction between the two compounds.
Quantitative Data Summary
The following tables summarize the key quantitative differences between IMR-1 and this compound based on available research.
Table 1: Chemical and Physical Properties
| Property | IMR-1 | This compound |
| Chemical Name | (E)-ethyl 2-(2-methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetate[2] | (E)-2-(2-methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid |
| CAS Number | 310456-65-6[2][5][9] | 331862-41-0[8][10] |
| Molecular Formula | C15H15NO5S2[2][9] | C13H11NO5S2[10][11] |
| Molecular Weight | 353.41 g/mol [2][9] | 325.36 g/mol [10][11] |
| Solubility | Soluble in DMSO (≥35.3 mg/mL); Insoluble in Ethanol and Water.[2] | Soluble in DMSO (6 mg/mL); Insoluble in Water and Ethanol.[10][11] |
Table 2: Biological Activity and Pharmacokinetics
| Parameter | IMR-1 | This compound |
| IC50 (NTC Assembly) | 26 μM[5][6][9] | 0.5 μM[8][10] |
| Binding Affinity (Kd) | Not explicitly stated, but binds to NICD.[1] | 2.9 μM[10] |
| Systematic Plasma Clearance (CL) | Not Applicable (Prodrug) | 7 mL/min/kg (in mice)[8] |
| Terminal Elimination Half-Life (T1/2) | Not Applicable (Prodrug) | 2.22 hours (in mice)[8] |
| Volume of Distribution (Vss) | Not Applicable (Prodrug) | ~4-fold liver blood flow (in mice)[8] |
| Time to Max Concentration (Tmax) | Not Applicable (Prodrug) | 0.50 hours (after i.p. administration in mice)[8] |
Mechanism of Action: A Visual Representation
Both IMR-1 and this compound function by inhibiting the assembly of the Notch Ternary Complex (NTC). IMR-1, being an ethyl ester, is believed to be hydrolyzed by intracellular esterases to its active acid form, this compound.[6] this compound then binds to a pocket on the Notch intracellular domain (NICD), preventing the recruitment of Maml1. This disruption is crucial as the complete NTC is required for the transcription of Notch target genes like HES1 and HEY-L.
Key Experimental Protocols
The following are detailed methodologies for pivotal experiments used to characterize and differentiate IMR-1 and this compound.
In Vitro Notch Ternary Complex (NTC) Assembly Assay
This assay quantitatively measures the formation of the NTC on a DNA template.
-
Principle: A biotinylated oligonucleotide containing a CSL consensus binding site is immobilized on a streptavidin-coated plate. Recombinant His-tagged CSL, NICD, and Maml1 proteins are added. The assembly of the complex is detected using an anti-Maml1 antibody conjugated to a reporter enzyme.
-
Protocol:
-
Coat a 96-well streptavidin plate with biotinylated CSL-consensus DNA.
-
Add a reaction mixture containing recombinant His-CSL, NICD, and Maml1 proteins.
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Add varying concentrations of IMR-1 or this compound to respective wells.
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Incubate to allow complex formation.
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Wash to remove unbound components.
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Add a primary antibody against Maml1, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
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Add HRP substrate and measure the resulting signal.
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Calculate IC50 values by plotting the dose-response curve.
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Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays were performed to determine if IMR-1 disrupts the recruitment of Maml1 to the promoter of Notch target genes in a cellular context.[1]
-
Principle: This technique is used to investigate the interaction between proteins and DNA in cells. Cells are treated with the inhibitor, and then proteins are cross-linked to DNA. The chromatin is sheared, and an antibody specific to a protein of interest (e.g., Maml1 or Notch1) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR.
-
Protocol:
-
Treat Notch-dependent cell lines (e.g., OE33, 786-0) with IMR-1, a positive control (like DAPT), or a vehicle (DMSO).[1]
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments.
-
Immunoprecipitate the chromatin with antibodies against Maml1 or Notch1.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Perform quantitative PCR (qPCR) using primers for the promoter region of a Notch target gene, such as HES1.[1]
-
Analyze the relative enrichment of the promoter DNA in treated versus untreated samples.
-
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) models were used to assess the anti-tumor efficacy of IMR-1 in vivo.[1]
-
Principle: Human tumor tissue is implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. This provides a more clinically relevant model for assessing drug efficacy.
-
Protocol:
-
Establish PDX models using esophageal adenocarcinoma tissue.[1]
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Once tumors reach a specified size, randomize mice into treatment groups (e.g., vehicle, IMR-1 at 15 mg/kg, DAPT at 20 mg/kg).[1]
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Administer treatment (e.g., intraperitoneally) for a defined period (e.g., 24 days).[1]
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Measure tumor volume and mouse weight regularly.
-
At the end of the study, harvest tumors for further analysis.
-
Conclusion
The primary distinction between IMR-1 and this compound lies in their chemical structure and resulting biological potency. IMR-1 is the ethyl ester prodrug, which is metabolized in vivo to the highly active carboxylic acid, this compound.[1][6][8] this compound demonstrates a 50-fold increase in potency in inhibiting the Notch transcriptional activation complex.[8] This profound difference underscores the importance of understanding drug metabolism in the preclinical and clinical development of novel therapeutics. For researchers in the field, utilizing this compound directly in in vitro assays may provide a more accurate reflection of the compound's intrinsic activity, while studies with IMR-1 are essential for evaluating its prodrug characteristics and in vivo efficacy.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tribioscience.com [tribioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
IMR-1A: A Selective Inhibitor of the Notch Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in a variety of cancers. This has made the pathway an attractive target for therapeutic intervention. IMR-1A is the biologically active, acid metabolite of the small molecule IMR-1. It functions as a potent and selective inhibitor of the Notch signaling pathway by disrupting the formation of the Notch transcriptional activation complex. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a discussion of its preclinical efficacy.
Introduction to the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved intercellular communication system that plays a pivotal role in embryonic development and tissue homeostasis.[1][2][3] The pathway consists of four transmembrane receptors (Notch1-4) and five ligands (Delta-like 1, 3, 4 and Jagged 1, 2).[1] Ligand binding initiates a series of proteolytic cleavages of the Notch receptor, culminating in the release of the Notch intracellular domain (NICD).[1][4] The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/Suppressor of Hairless/LAG-1) and a co-activator of the Mastermind-like (MAML) family. This complex drives the expression of Notch target genes, such as those in the HES and HEY families, which regulate cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is a known driver in various malignancies, making it a compelling target for anticancer therapeutics.[1][3]
This compound: Mechanism of Action
This compound is the active metabolite of the parent compound IMR-1.[5] Unlike gamma-secretase inhibitors (GSIs) that block the proteolytic cleavage of the Notch receptor, this compound targets the downstream assembly of the Notch transcriptional activation complex.[5] Specifically, this compound prevents the recruitment of Mastermind-like 1 (Maml1) to the NICD-CSL complex on the DNA.[5][6] This disruption of the ternary complex formation effectively attenuates the transcription of Notch target genes.[5]
Figure 1: Mechanism of this compound Action in the Notch Signaling Pathway.
Quantitative Data
The inhibitory activity of IMR-1 and its active metabolite, this compound, has been quantified through various in vitro assays.
| Compound | Assay | Target | Value | Reference |
| IMR-1 | In vitro NTC Assembly Assay | Maml1 Recruitment | IC50 = 26 µM | [6][7][8] |
| This compound | Notch Inhibition | IC50 = 0.5 µM | [9] | |
| This compound | Surface Plasmon Resonance (SPR) | NICD Binding | Kd = 2.9 µM | [9] |
Experimental Protocols
In Vitro Notch Ternary Complex (NTC) Assembly Assay
This assay quantitatively measures the formation of the NTC on a DNA template.
Principle: An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is used to detect the proximity of biotinylated DNA (containing a CSL binding site), GST-tagged CSL, His-tagged NICD, and Flag-tagged Maml1.
Protocol:
-
Component Incubation: In a 384-well plate, incubate biotinylated DNA oligonucleotide containing the CSL consensus sequence with recombinant GST-CSL, His-NICD, and Flag-Maml1 in assay buffer.
-
Inhibitor Addition: Add IMR-1, this compound, or vehicle control (DMSO) at desired concentrations.
-
Bead Addition: Add streptavidin-coated donor beads and anti-Flag antibody-conjugated acceptor beads.
-
Incubation: Incubate in the dark to allow for bead-protein complex formation.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. A decrease in signal indicates disruption of the NTC assembly.
Cell-Based Notch Inhibition Assays
Principle: This method quantifies the mRNA levels of Notch target genes (e.g., HES1, HEY1) in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment: Plate Notch-dependent cancer cell lines (e.g., 786-0, OE33) and treat with a dose range of this compound or DMSO for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA purification kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for Notch target genes and a housekeeping gene (e.g., HPRT).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A dose-dependent decrease in the expression of Notch target genes indicates pathway inhibition.[5]
Principle: This assay assesses the effect of this compound on the long-term proliferative capacity of cancer cells.
Protocol:
-
Cell Seeding: Seed a low density of Notch-dependent and -independent cells in 6-well plates.
-
Treatment: Treat the cells with varying concentrations of this compound or DMSO.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies or solubilize the crystal violet and measure the absorbance to quantify cell viability. A reduction in colony formation in Notch-dependent lines suggests selective inhibition.[5]
Chromatin Immunoprecipitation (ChIP) Assay
Principle: ChIP is used to determine if this compound disrupts the association of Maml1 with the promoter regions of Notch target genes in intact cells.
Protocol:
-
Cross-linking: Treat cells with this compound or DMSO, then cross-link protein-DNA complexes with formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for Maml1, NICD, or CSL.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
qPCR Analysis: Perform qPCR using primers flanking the CSL binding sites on the promoters of Notch target genes (e.g., HES1). A decrease in the amount of Maml1-bound DNA in this compound-treated cells indicates target engagement.[5]
Figure 2: Experimental workflow for the evaluation of this compound.
In Vivo Zebrafish Somitogenesis Assay
Principle: The formation of somites in zebrafish embryos is a Notch-dependent process. Inhibition of Notch signaling leads to characteristic defects in somite formation.
Protocol:
-
Embryo Collection and Staging: Collect fertilized zebrafish embryos and allow them to develop to the desired stage.
-
Treatment: Place the embryos in multi-well plates containing embryo medium with different concentrations of IMR-1 or DMSO.
-
Incubation: Incubate the embryos for a defined period (e.g., 24 hours).
-
Phenotypic Analysis: Examine the embryos under a microscope for defects in somite morphology. Disrupted or fused somite boundaries are indicative of Notch pathway inhibition.[5]
Preclinical Efficacy and Selectivity
IMR-1 has demonstrated significant anti-tumor activity in preclinical models. In patient-derived esophageal adenocarcinoma xenograft (PDX) models, treatment with IMR-1 led to a significant reduction in tumor growth.[5] This was accompanied by a decrease in the expression of Notch target genes within the tumors.[5]
The selectivity of IMR-1 is evidenced by its ability to preferentially inhibit the growth of Notch-dependent cancer cell lines compared to those that are not reliant on this pathway.[5] This selectivity is a key advantage over broader-spectrum inhibitors like GSIs, which can have off-target effects.
Conclusion
This compound is a potent and selective inhibitor of the Notch signaling pathway with a distinct mechanism of action that involves the disruption of the Notch transcriptional activation complex. Its efficacy in preclinical models of cancer highlights its potential as a therapeutic agent. The detailed protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel Notch pathway inhibitors.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assembly of a Notch Transcriptional Activation Complex Requires Multimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
The Role of IMR-1A in Inhibiting Maml1 Recruitment to the Notch Transcription Complex: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in numerous cancers. A key event in this pathway is the formation of a nuclear Notch Transcription Complex (NTC), which involves the recruitment of a Mastermind-like (Maml) family coactivator to the DNA-binding factor CSL and the Notch Intracellular Domain (NICD). This guide provides a detailed examination of a novel therapeutic strategy that targets this complex directly. We focus on the small molecule IMR-1 and its potent metabolite, IMR-1A, which function by specifically inhibiting the recruitment of Mastermind-like 1 (Maml1) to the NTC. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols used for its validation, and provides visual diagrams of the relevant pathways and workflows.
Introduction to the Notch Signaling Pathway and Maml1
The Notch signaling pathway is an evolutionarily conserved system crucial for regulating cell proliferation, differentiation, and apoptosis.[1] Canonically, the pathway is activated when a ligand on one cell interacts with a Notch receptor on an adjacent cell. This triggers a series of proteolytic cleavages, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it associates with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1, also known as RBPJ). This binary complex alone acts as a transcriptional repressor.
The conversion to a transcriptional activation complex is critically dependent on the recruitment of a coactivator from the Mastermind-like (Maml) family.[2][3] Maml proteins, including Maml1, Maml2, and Maml3, are essential for Notch-mediated transcription.[4] Maml1 binds directly to the ankyrin repeat domain of NICD, forming a stable ternary NTC on the promoter regions of Notch target genes like HES1 and HEY-L.[2][5] This recruitment of Maml1 is the pivotal step that initiates the transcription of these downstream targets, making the disruption of the NTC an attractive therapeutic strategy.[5]
IMR-1 (Inhibitor of Mastermind Recruitment-1) was identified through computer-aided drug design and a novel in vitro screening assay as a small molecule that directly targets the NTC.[5][6] In vivo, IMR-1 is metabolized to its more potent acid metabolite, this compound, which demonstrates a significantly enhanced inhibitory effect.[5][7] Unlike γ-secretase inhibitors (GSIs) that act upstream to prevent NICD formation, IMR-1 and this compound offer a more targeted approach by specifically preventing the recruitment of Maml1, thereby inhibiting the final step of transcriptional activation.[5][8]
Mechanism of Action of this compound
This compound acts by directly disrupting the assembly of the functional Notch Transcription Complex. Its mechanism is characterized by the following key features:
-
Specific Inhibition of Maml1 Recruitment: Chromatin Immunoprecipitation (ChIP) assays conclusively show that treatment with IMR-1 leads to a significant decrease in the occupancy of Maml1 at the promoter of the Notch target gene HES1.[5][8]
-
NTC Core Intactness: Crucially, the same experiments demonstrate that IMR-1 does not affect the binding of NICD to the promoter.[5][8] This confirms that the inhibitor's mode of action is not the disruption of the NICD-CSL binary complex but rather the specific blockade of Maml1's association with it.
-
Downstream Transcriptional Repression: By preventing Maml1 recruitment, this compound effectively abrogates the transcriptional activation of Notch target genes, such as Hes-1 and Hey-L.[5][9] This leads to the suppression of Notch-dependent cellular processes, including proliferation.
-
No Effect on NICD Levels: Western blot analyses confirm that IMR-1 treatment does not alter the cellular levels of cleaved Notch1 (NICD), distinguishing its mechanism from that of GSIs, which inhibit the production of NICD.[5][8]
Quantitative Data Summary
The efficacy of IMR-1 and its metabolite this compound has been quantified through various biochemical and cell-based assays.
Table 1: Inhibitory Potency and Binding Affinity
This table summarizes the half-maximal inhibitory concentration (IC50) of the compounds against the NTC and their binding affinity to NICD as determined by Surface Plasmon Resonance (SPR).
| Compound | NTC Assembly IC50 | Binding Affinity (Kd) to NICD | Reference(s) |
| IMR-1 | 26 µM | Micromolar Affinity | [5][10] |
| This compound | 0.5 µM | Not specified, but binds to NICD | [7][11] |
Note: this compound demonstrates a ~50-fold increase in potency compared to its parent compound, IMR-1.[7]
Table 2: Cellular Activity of IMR-1
This table presents data from cell-based assays demonstrating the on-target effect of IMR-1 in Notch-dependent cancer cell lines.
| Assay | Cell Lines | Treatment | Result | Reference(s) |
| Colony Formation | OE33, 786-0 | IMR-1 | Dose-dependent reduction in colony formation | [5][11] |
| Gene Expression (RT-qPCR) | OE33, 786-0 | IMR-1 | Dose-dependent decrease in Hes-1 and Hey-L mRNA | [5][12] |
| Maml1 Occupancy (ChIP) | OE33, 786-0 | 25 µM IMR-1 | Decreased Maml1 occupancy at the HES1 promoter | [5][13] |
| Notch1 Occupancy (ChIP) | OE33, 786-0 | 25 µM IMR-1 | No change in Notch1 occupancy at the HES1 promoter | [5][8] |
Table 3: In Vivo Pharmacokinetics of this compound
Pharmacokinetic properties of this compound were determined in mice following administration of IMR-1.
| Parameter | Value (following single i.v. administration) | Reference(s) |
| Systematic Plasma Clearance (CL) | 7 mL/min/kg | [7] |
| Terminal Elimination Half-life (T1/2) | 2.22 hours | [7] |
| Volume of Distribution (Vss) | ~4-fold liver blood flow | [7] |
Detailed Experimental Protocols
The validation of this compound's mechanism and efficacy relies on several key experimental procedures.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine the occupancy of specific proteins (Notch1, Maml1) on a target gene promoter (HES1) within cells.
-
Cell Culture and Treatment: Notch-dependent cell lines (e.g., OE33, 786-0) are plated and grown to optimal confluency. Cells are then treated for 24 hours with either IMR-1 (25 µM), a control inhibitor like DAPT (a GSI), or DMSO vehicle.[14]
-
Cross-linking: Protein-DNA complexes are cross-linked by adding 1% formaldehyde directly to the culture medium and incubating for 10 minutes. The reaction is quenched with 0.125 M glycine.[14]
-
Cell Lysis and Sonication: Cells are collected and lysed. The chromatin is sheared into fragments of approximately 300-800 bp using a sonicator.[14]
-
Immunoprecipitation (IP): The sheared chromatin is pre-cleared, and then equal amounts are incubated overnight with specific antibodies against Notch1 or Maml1. A no-antibody (IgG) control is included.
-
Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-protein-DNA complexes. The beads are washed to remove non-specific binding.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating at 65°C in the presence of high salt concentration. The remaining proteins are digested with Proteinase K. DNA is then purified using a standard PCR purification kit.[14]
-
Quantitative PCR (qPCR): The amount of immunoprecipitated HES1 promoter DNA is quantified using SYBR Green qPCR with primers specific to the promoter region. Results are normalized to input chromatin.[14]
In Vitro NTC Assembly Assay
This biochemical assay quantitatively measures the formation of the NTC on a DNA template and was used in the primary screen that identified IMR-1.
-
Component Preparation: Recombinant His-tagged CSL, NICD, and Maml1 proteins are purified. A biotinylated oligonucleotide containing a CSL consensus binding site is synthesized.
-
Complex Assembly: The components are incubated in a binding buffer. The reaction typically includes the biotinylated DNA probe, CSL, NICD, and Maml1.
-
Inhibitor Addition: Test compounds, such as IMR-1, are added to the reaction mixture to assess their ability to disrupt complex formation.
-
Capture and Detection: The reaction mixture is transferred to a streptavidin-coated plate, which captures the biotinylated DNA probe and any bound proteins. The amount of recruited Maml1 is quantified using an anti-Maml1 antibody conjugated to a detection enzyme (e.g., HRP), followed by the addition of a colorimetric or chemiluminescent substrate.
-
Data Analysis: The signal is measured, and the percent inhibition is calculated relative to a positive control (all components, no inhibitor) and a negative control (lacking a key component). IC50 values are determined from dose-response curves.[11]
Colony Formation Assay
This cell-based assay assesses the effect of a compound on the proliferative and survival capacity of cancer cells.
-
Cell Seeding: A low density of Notch-dependent cells (e.g., 786-0, OE33) is seeded in 6-well plates.
-
Treatment: The cells are treated with various concentrations of IMR-1 or a vehicle control (DMSO). The medium containing the inhibitor is refreshed every few days.
-
Incubation: The plates are incubated for 1-2 weeks, allowing individual cells to proliferate into visible colonies.
-
Staining and Quantification: The colonies are fixed with methanol and stained with crystal violet. The number of colonies is counted, or the stained area is quantified using imaging software to determine the dose-dependent effect of the inhibitor on cell growth and survival.[5]
In Vivo Patient-Derived Xenograft (PDX) Studies
These studies evaluate the anti-tumor efficacy of a compound in a model that more closely recapitulates human tumors.
-
Tumor Implantation: Patient-derived esophageal adenocarcinoma tumor fragments are subcutaneously implanted into immunodeficient mice (e.g., NSG mice).[5][14]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 200 mm³). The mice are then randomly assigned to treatment or control groups.[14]
-
Treatment Administration: The treatment group receives daily intraperitoneal (i.p.) injections of IMR-1 (e.g., 15 mg/kg). The control group receives vehicle injections.[5][14]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study (e.g., for 24 days).
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. The data is analyzed to determine if the IMR-1 treatment significantly abrogated tumor growth compared to the vehicle control.[5]
Logical Framework of this compound Action
The inhibitory effect of this compound follows a clear logical cascade, from direct molecular interaction to cellular and organismal outcomes.
Conclusion
IMR-1 and its highly potent metabolite, this compound, represent a novel class of Notch pathway inhibitors. By specifically preventing the recruitment of the essential coactivator Maml1 to the Notch Transcription Complex, they effectively shut down downstream gene activation without affecting upstream components of the pathway. This targeted mechanism provides a distinct advantage over broader-acting inhibitors like GSIs. The comprehensive data from biochemical, cellular, and in vivo studies validate this compound as a bona fide inhibitor of the Notch pathway. These findings underscore the potential of targeting the transcriptional activation complex as a new paradigm for developing anti-cancer therapeutics, warranting further preclinical and clinical investigation.[5][6]
References
- 1. Frontiers | A Dynamic Role of Mastermind-Like 1: A Journey Through the Main (Path)ways Between Development and Cancer [frontiersin.org]
- 2. The transcriptional coactivator Maml1 is required for Notch2-mediated marginal zone B-cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAML1-Dependent Notch-Responsive Genes Exhibit Differing Cofactor Requirements for Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastermind-like 1 (MamL1) and mastermind-like 3 (MamL3) are essential for Notch signaling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. A Dynamic Role of Mastermind-Like 1: A Journey Through the Main (Path)ways Between Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to IMR-1A's Effect on Notch Target Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the small molecule inhibitor IMR-1 and its active metabolite, IMR-1A, in the context of Notch signaling and cancer therapy. IMR-1 represents a novel class of Notch inhibitors that function by disrupting the formation of the Notch transcriptional activation complex. This guide details the mechanism of action of this compound, its quantifiable effects on the expression of critical Notch target genes, and provides detailed protocols for key experimental assays to evaluate its efficacy. The included signaling pathway and experimental workflow diagrams offer a visual representation of the concepts and procedures discussed.
Introduction to this compound and the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that plays a pivotal role in cell fate determination, proliferation, differentiation, and apoptosis. Dysregulation of the Notch pathway is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1]
IMR-1 (Inhibitor of Mastermind Recruitment-1) is a small molecule inhibitor identified through computer-aided drug design and functional screening.[2] In vivo, IMR-1 is metabolized to its active form, this compound.[2] Unlike gamma-secretase inhibitors (GSIs) that prevent the cleavage and activation of the Notch receptor, this compound acts intracellularly to specifically disrupt the assembly of the Notch transcriptional activation complex.[2][3] This complex consists of the intracellular domain of the Notch receptor (NICD), the DNA-binding protein CSL (CBF-1/Su(H)/Lag-1), and the coactivator Mastermind-like 1 (Maml1). By preventing the recruitment of Maml1 to the NICD-CSL complex on chromatin, this compound effectively attenuates the transcription of Notch target genes.[2][3]
Mechanism of Action of this compound
The canonical Notch signaling pathway is initiated by ligand-receptor binding between adjacent cells, leading to proteolytic cleavage of the Notch receptor and release of the NICD. NICD then translocates to the nucleus, where it displaces a corepressor complex from CSL and recruits Maml1 and other coactivators to initiate the transcription of target genes such as HES1, HEY1, HeyL, and Notch3.
This compound directly interferes with this process by disrupting the interaction between NICD and Maml1.[2] This prevents the formation of a functional Notch transcriptional activation complex, thereby silencing the expression of downstream target genes. Chromatin immunoprecipitation (ChIP) assays have demonstrated that while IMR-1 treatment does not affect the binding of NICD to the promoter of the Notch target gene HES1, it significantly reduces the recruitment of Maml1.[2]
Caption: Mechanism of this compound action on the Notch signaling pathway.
Quantitative Effects of this compound on Notch Target Gene Expression
The inhibitory effect of IMR-1 on Notch target gene expression has been quantified in various Notch-dependent cancer cell lines, such as the esophageal adenocarcinoma cell line OE33 and the renal cell carcinoma line 786-0.[2]
Table 1: Effect of IMR-1 on Notch Target Gene Expression in OE33 and 786-0 Cell Lines
| Cell Line | Treatment | Target Gene | Relative Expression (vs. DMSO) |
| OE33 | IMR-1 (25 µM) | HES1 | Decreased |
| HeyL | Decreased | ||
| 786-0 | IMR-1 (25 µM) | HES1 | Decreased |
| HeyL | Decreased | ||
| Data is qualitative as presented in the source material, indicating a dose-dependent decrease.[2] |
Table 2: Effect of IMR-1 on Tumor Growth and Notch Target Gene Expression in Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment | Change in Tumor Volume | Change in Hes1 Expression | Change in HeyL Expression | Change in Notch3 Expression |
| EAC29 | IMR-1 (15 mg/kg) | Significantly reduced | Dramatically reduced | Dramatically reduced | Dramatically reduced |
| EAC47 | IMR-1 (15 mg/kg) | Significantly reduced | Dramatically reduced | Dramatically reduced | Dramatically reduced |
| EAC: Esophageal Adenocarcinoma[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of IMR-1.
Caption: Experimental workflow for characterizing IMR-1's effects.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for assessing the occupancy of Maml1 and Notch1 on the HES1 promoter in response to IMR-1 treatment.
1. Cell Culture and Treatment:
-
Plate OE33 or 786-0 cells at a density of 8x10^6 to 10x10^6 cells per 15 cm dish.
-
The following day, treat cells for 24 hours with 25 µM IMR-1 or DMSO as a vehicle control.
2. Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
3. Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect by centrifugation.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Shear chromatin to an average length of 200-1000 bp by sonication. Optimization of sonication conditions is critical.
4. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with rotation with specific antibodies against Maml1, Notch1, or a negative control IgG.
-
Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
5. Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.
6. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
7. qPCR Analysis:
-
Perform quantitative PCR using primers specific for the HES1 promoter.
-
Normalize the results to the input DNA.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the relative expression of Notch target genes.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of IMR-1 or DMSO.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
3. qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers for the target genes (HES1, HEY1, HeyL, Notch3) and a housekeeping gene (HPRT).
4. Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| HES1 | TGTCAACACGACACCGGATAAA | CCATAATAGGCTTTGATGACTTTCTG |
| HEY1 | GTGCGGAGAGCGGATAAAG | GGTGCAGAGGTGAGGCAAG |
| HeyL | CCTCGGACCCCGGAAT | GCTGTGTTGCTGGGGTTTT |
| Notch3 | GCTGCCTGCCTGAATGGT | GGTCTCCAGGTCCTCCAGGT |
| HPRT | GACCAGTCAACAGGGGACAT | CCTGACCAAGGAAAGCAAAG |
5. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.
Colony Formation Assay
This protocol assesses the effect of IMR-1 on the long-term proliferative capacity of cells.
1. Cell Seeding:
-
Plate cells in 6-well plates at a low density (e.g., 2000 cells/cm²).
2. Treatment:
-
After 24 hours, treat the cells with a range of concentrations of IMR-1 or DMSO.
-
Change the media and re-apply the treatment every 48 hours.
3. Incubation:
-
Incubate the plates for 7-14 days, allowing colonies to form.
4. Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with a methanol-based fixative.
-
Stain the colonies with crystal violet.
-
Wash away the excess stain and allow the plates to dry.
-
Count the number of colonies in each well.
Conclusion
This compound is a potent and specific inhibitor of the Notch signaling pathway with a distinct mechanism of action that targets the formation of the transcriptional activation complex.[2] Its ability to downregulate Notch target gene expression translates into reduced cell proliferation and tumor growth in preclinical models.[2] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other similar inhibitors in the context of Notch-dependent cancers. Further preclinical characterization is warranted to fully establish the clinical utility of this novel class of Notch inhibitors.[2]
References
Investigating IMR-1A: A Potential New Avenue in Cancer Therapy
A deep dive into the preclinical data of a novel Notch signaling inhibitor.
Researchers and drug development professionals are constantly seeking novel therapeutic targets and molecules to combat cancer. One such molecule of interest is IMR-1A, the active metabolite of the pro-drug IMR-1. This technical guide provides a comprehensive overview of the existing preclinical data on the anti-tumor properties of IMR-1, which are attributed to its in vivo conversion to this compound. The focus is on its mechanism of action, efficacy in various cancer models, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: Targeting the Notch Signaling Pathway
IMR-1 has been identified as a first-in-class small molecule inhibitor that directly targets the Notch transcriptional activation complex.[1][2] In numerous cancers, the aberrant activation of the Notch signaling pathway plays a crucial role in the initiation and maintenance of tumors, as well as in the development of therapy resistance.[1][2] IMR-1 acts by disrupting the recruitment of the co-activator Mastermind-like 1 (Maml1) to the Notch transcriptional complex on the chromatin.[1][2][3] This disruption effectively attenuates the transcription of Notch target genes, which are critical for tumor cell proliferation and survival.[1][2]
The following diagram illustrates the proposed mechanism of action of this compound:
In Vitro Anti-Tumor Activity
The anti-tumor effects of IMR-1 have been evaluated in various cancer cell lines. A key study demonstrated that IMR-1 selectively inhibits the growth of cell lines that are dependent on Notch signaling for their viability.[1]
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| 786-0 | Renal Cell Carcinoma | Colony Formation | Reduction in colony formation | Dose-dependent reduction | [1] |
| OE33 | Esophageal Adenocarcinoma | Colony Formation | Reduction in colony formation | Dose-dependent reduction | [1] |
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Cancer cell lines (e.g., 786-0, OE33) were seeded in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Treatment: After 24 hours, cells were treated with varying concentrations of IMR-1 or vehicle control (DMSO).
-
Incubation: Plates were incubated for a period of 10-14 days to allow for colony formation.
-
Staining: Colonies were fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies was counted either manually or using imaging software.
In Vivo Efficacy and Pharmacokinetics
The in vivo anti-tumor potential of IMR-1 has been demonstrated in patient-derived xenograft (PDX) models.[1] It is in these in vivo settings that IMR-1 is metabolized to its active form, this compound.[1]
| Animal Model | Cancer Type | Treatment | Dosage | Outcome | Reference |
| PDX (EAC29) | Esophageal Adenocarcinoma | IMR-1 | 15 mg/kg | Significant abrogation of tumor growth | [1] |
| PDX (EAC47) | Esophageal Adenocarcinoma | IMR-1 | 15 mg/kg | Significant abrogation of tumor growth | [1] |
Pharmacokinetic Profile of this compound
Pharmacokinetic studies in mice have shown that after administration of IMR-1, it is the metabolite this compound that is detected in the plasma.[1]
| Administration Route | Dose of IMR-1 | This compound Clearance (CL) | This compound Half-life (T1/2) | Reference |
| Intravenous (i.v.) | 2 mg/kg | 7 mL/min/kg | 2.22 h | [1] |
| Intraperitoneal (i.p.) | 100 mg/kg | - | - | [1] |
Experimental Protocol: Patient-Derived Xenograft (PDX) Model
-
Tumor Implantation: Patient-derived tumor fragments or dissociated cells from esophageal adenocarcinoma were implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Initiation: Once tumors reached a specified volume, mice were randomized into treatment and control groups.
-
Drug Administration: IMR-1 (e.g., 15 mg/kg) or vehicle control was administered, typically via intraperitoneal injection, for a defined period (e.g., 24 days).[1]
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Data Analysis: Tumor growth curves were plotted to compare the efficacy of the treatment versus the control.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of IMR-1:
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Impact of IMR-1A on Cancer Stem Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their self-renewal capacity and ability to drive tumor initiation, progression, and therapeutic resistance. Key signaling pathways, including Notch, Wnt/β-catenin, and STAT3, are frequently dysregulated in CSCs, making them attractive targets for novel cancer therapies. IMR-1A, the active metabolite of the small molecule IMR-1, has emerged as a potent inhibitor of the Notch signaling pathway. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its impact on cancer stem cell signaling. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the affected signaling pathways to support further research and drug development efforts in this area.
Introduction: this compound, a Potent Notch Signaling Inhibitor
IMR-1 is a small molecule inhibitor of the Notch signaling pathway that is metabolized in vivo to its more active carboxylic acid form, this compound.[1] Aberrant Notch signaling is a critical driver in the maintenance and survival of cancer stem cells across various cancer types.[2] The Notch pathway plays a pivotal role in regulating cell fate decisions, proliferation, and apoptosis.[2]
This compound exerts its inhibitory effect by disrupting the formation of the Notch transcriptional activation complex.[1] Specifically, it prevents the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by the Notch intracellular domain (NICD) and the DNA-binding protein CSL.[1] This disruption leads to the attenuation of Notch target gene transcription, thereby inhibiting the pro-tumorigenic effects of aberrant Notch signaling.[1]
Quantitative Data on this compound Activity
This compound demonstrates significantly higher potency in inhibiting the Notch signaling pathway compared to its precursor, IMR-1. The following tables summarize the available quantitative data on the activity of IMR-1 and this compound.
Table 1: Inhibitory Concentration (IC50) for Notch Transcriptional Complex Formation
| Compound | IC50 (µM) | Fold Increase in Potency (Compared to IMR-1) | Reference |
| IMR-1 | 26 | - | [1] |
| This compound | 0.5 | 50-fold | [1] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Systematic Plasma Clearance (CL) | 7 mL/min/kg | 2 mg/kg (i.v.) | [3] |
| Terminal Elimination Half-life (T1/2) | 2.22 h | 2 mg/kg (i.v.) | [3] |
| Volume of Distribution (Vss) | ~4-fold liver blood flow | 2 mg/kg (i.v.) | [3] |
| Time to Maximum Concentration (Tmax) | 0.50 h | 100 mg/kg (i.p.) | [3] |
Impact on Cancer Stem Cell Signaling Pathways
While the primary target of this compound is the Notch signaling pathway, its impact on cancer stem cells is likely to involve crosstalk with other critical signaling networks that govern CSC biology.
The Notch Signaling Pathway
This compound directly inhibits the canonical Notch signaling pathway. Upon ligand binding to the Notch receptor, a series of proteolytic cleavages releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL and the co-activator Maml1, leading to the transcription of Notch target genes such as HES1 and HEY1. This compound disrupts this process by preventing Maml1 recruitment.[1]
Crosstalk with Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is another crucial regulator of cancer stem cell self-renewal and proliferation.[4] Crosstalk between the Notch and Wnt pathways is complex and context-dependent. In some cancers, Notch signaling can activate the Wnt/β-catenin pathway.[5][6] Conversely, in other contexts, such as colorectal cancer, Notch1 has been shown to suppress Wnt/β-catenin signaling.[7] By inhibiting Notch, this compound may indirectly modulate Wnt/β-catenin activity, although direct evidence of this interaction is still emerging. A study has suggested a synergistic effect when combining the Notch inhibitor IMR-1 with a Wnt/β-catenin inhibitor in triple-negative breast cancer cells.[6][8]
Crosstalk with STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another key player in cancer stem cell biology, promoting self-renewal, survival, and chemoresistance.[9][10] There is evidence of crosstalk between Notch and STAT3 signaling. For instance, in some cancers, Notch signaling can activate STAT3.[11] Therefore, by inhibiting the Notch pathway, this compound could potentially lead to a downstream reduction in STAT3 activity in certain cancer stem cell populations.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on cancer stem cell signaling.
Tumorsphere Formation Assay
This assay is used to evaluate the self-renewal capacity of cancer stem cells in vitro.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from a cancer cell line or primary tumor tissue by enzymatic digestion (e.g., with TrypLE) and mechanical dissociation.
-
Cell Seeding: Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates or flasks.
-
Culture Medium: Use a serum-free medium such as DMEM/F12 supplemented with B27 supplement, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).[12]
-
Treatment: Add this compound at various concentrations (e.g., ranging from 0.01 µM to 10 µM) or a vehicle control (e.g., DMSO) to the culture medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7-14 days.
-
Analysis: Count the number of tumorspheres (typically defined as spheres > 50 µm in diameter) in each well using a microscope. The tumorsphere formation efficiency (TFE) can be calculated as: (Number of tumorspheres / Number of cells seeded) x 100%.[13]
-
Data Interpretation: Plot the TFE against the concentration of this compound to determine the IC50 for the inhibition of tumorsphere formation.
ALDH Activity Assay
Aldehyde dehydrogenase (ALDH) activity is a widely used functional marker for cancer stem cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of cancer cells.
-
Staining: Use a commercially available ALDH activity assay kit (e.g., ALDEFLUOR™ kit). Resuspend the cells in the assay buffer containing the ALDH substrate (BAAA).
-
Control: As a negative control, treat an aliquot of the cells with the ALDH inhibitor diethylaminobenzaldehyde (DEAB) in addition to the substrate.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The ALDH-positive (ALDHbright) population is identified as the population of cells with high fluorescence that is diminished in the presence of DEAB.
-
Data Analysis: Quantify the percentage of ALDHbright cells in the total viable cell population for both this compound treated and untreated samples.
Western Blot Analysis
Western blotting can be used to assess the protein levels of key components of the Notch, Wnt, and STAT3 signaling pathways.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Notch1, HES1, β-catenin, p-STAT3, total STAT3) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays can be used to determine if this compound treatment affects the binding of transcription factors to the promoter regions of their target genes.
Protocol:
-
Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., Maml1, NICD) or a negative control IgG overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target genes (e.g., HES1). The amount of immunoprecipitated DNA is calculated relative to the input chromatin.
Conclusion and Future Directions
This compound is a potent inhibitor of the Notch signaling pathway with significant potential for targeting cancer stem cells. Its mechanism of action, involving the disruption of the Notch transcriptional activation complex, is well-defined. While its primary impact is on the Notch pathway, the intricate crosstalk between Notch and other key CSC signaling pathways, such as Wnt/β-catenin and STAT3, suggests that this compound may have broader effects on the CSC phenotype.
Future research should focus on elucidating the precise effects of this compound on these interconnected signaling networks in various cancer stem cell models. Quantitative studies on the impact of this compound on CSC populations, including tumorsphere formation efficiency and the expression of CSC markers, are crucial. Furthermore, investigating the potential synergistic effects of this compound with inhibitors of other CSC-related pathways or conventional chemotherapies could pave the way for novel and more effective combination therapies for cancer. This technical guide provides a foundational framework and detailed methodologies to facilitate these important research endeavors.
References
- 1. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of Tumorspheres with Increased Stemness without External Mitogens in a Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Stem Cells, Quo Vadis? The Notch Signaling Pathway in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting STAT3 with SH-4-54 suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Notch, Hedgehog, and Wnt pathways in cancer stem cells: clinical update - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and In Vivo Metabolism of IMR-1 to IMR-1A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties and in vivo metabolic conversion of IMR-1, a novel inhibitor of the Notch transcriptional activation complex, to its active metabolite, IMR-1A. The data and methodologies presented are crucial for the preclinical and clinical development of this potential anti-cancer therapeutic.
Executive Summary
IMR-1 is a small molecule inhibitor designed to disrupt the Notch signaling pathway, a critical mediator in cancer development and progression. In vivo studies have revealed that IMR-1 functions as a prodrug, rapidly and completely converting to its pharmacologically active acid metabolite, this compound. This conversion is a key aspect of its biological activity, with this compound exhibiting significantly greater potency in inhibiting the Notch pathway. This guide synthesizes the available quantitative data, details the experimental protocols for pharmacokinetic analysis, and provides visual representations of the metabolic pathway and experimental workflow.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound was determined following the administration of IMR-1 in male C57 BL/6 mice. Notably, after intravenous (i.v.) and intraperitoneal (i.p.) administration of IMR-1, the parent compound was not detected in plasma at any time point, indicating rapid and complete conversion to this compound. The subsequent pharmacokinetic analysis focused exclusively on the metabolite, this compound.
Table 1: Plasma Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (2 mg/kg IMR-1) | Intraperitoneal (100 mg/kg IMR-1) |
| Cmax (ng/mL) | 10,000 | 18,000 |
| Tmax (h) | 0.083 | 2 |
| AUC0-t (ngh/mL) | 4,680 | 110,000 |
| AUC0-inf (ngh/mL) | 4,760 | 111,000 |
| Half-life (T1/2) (h) | 2.22 | 2.5 |
| Clearance (CL) (mL/min/kg) | 7 | Not Applicable |
| Volume of Distribution (Vd) (L/kg) | 1.4 | Not Applicable |
Data sourced from a study by Astudillo et al., which investigated the in vivo metabolism of IMR-1.[1]
Experimental Protocols
The following section details the methodology employed in the pivotal pharmacokinetic study of IMR-1 in mice.[1]
Animal Model
-
Species: Male C57 BL/6 mice.
-
Health Status: The mice exhibited no clinical signs of distress throughout the study.
Dosing and Administration
-
Intravenous (i.v.) Administration: A single dose of 2 mg/kg of IMR-1 was administered.
-
Intraperitoneal (i.p.) Administration: A single dose of 100 mg/kg of IMR-1 was administered.
Sample Collection
-
Matrix: Plasma.
-
Time Points: Blood samples were collected at various time points post-administration to characterize the pharmacokinetic profile. The specific time points were not detailed in the available literature.
Bioanalytical Method
-
Instrumentation: The specific analytical instrumentation used for the quantification of IMR-1 and this compound in plasma was not explicitly stated in the provided information. However, it is noted that a signal corresponding to the m/z ratio of this compound was present in the spectra, while no signal was detected for IMR-1.[1] This suggests the use of a mass spectrometry-based method, such as LC-MS/MS, which is standard for pharmacokinetic analysis.
Visualizations
In Vivo Metabolism of IMR-1 to this compound
The metabolic conversion of the ester prodrug IMR-1 to its active acid metabolite this compound is a critical step for its therapeutic activity. This conversion is presumed to be mediated by esterases present in vivo.[1]
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the workflow of the pharmacokinetic study conducted on IMR-1.
IMR-1/IMR-1A Signaling Pathway Inhibition
IMR-1 and its active metabolite this compound act by inhibiting the Notch signaling pathway. Specifically, they prevent the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex.[1][2]
Conclusion
The in vivo metabolism of IMR-1 to this compound is a defining characteristic of its pharmacokinetic and pharmacodynamic profile. The rapid and complete conversion to the more potent metabolite, this compound, underscores the classification of IMR-1 as a prodrug. The pharmacokinetic parameters of this compound in mice, including its low clearance and moderate half-life, provide a foundational understanding for further preclinical and clinical development. These findings are instrumental for designing future studies to optimize dosing regimens and evaluate the therapeutic potential of IMR-1 in treating Notch-dependent cancers.
References
A Technical Guide to the Discovery and Development of IMR-1: A Novel Inhibitor of the Notch Transcriptional Activation Complex
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation, is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. However, the clinical development of Notch inhibitors has been hampered by significant toxicities, primarily associated with pan-Notch inhibition by agents such as γ-secretase inhibitors (GSIs). This has driven the search for novel inhibitors with more specific mechanisms of action. This whitepaper details the discovery and preclinical development of IMR-1 (Inhibitor of Mastermind Recruitment-1), a first-in-class small molecule that directly targets the intracellular Notch transcriptional activation complex. IMR-1 functions by disrupting the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by the Notch intracellular domain (NICD) and the DNA-binding protein CSL. This specific mechanism attenuates Notch target gene transcription, leading to the inhibition of tumor growth in Notch-dependent cancers. We present a comprehensive overview of the screening and validation process, mechanism of action, and the in vitro and in vivo efficacy of IMR-1, establishing it as a promising candidate for a new generation of targeted anticancer therapeutics.
Introduction: The Rationale for Targeting the Notch Pathway
The Notch signaling pathway is an evolutionarily conserved system crucial for tissue development and homeostasis[1]. Its activation involves ligand-receptor interactions between adjacent cells, leading to proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch Intracellular Domain (NICD), which translocates to the nucleus[1]. In the nucleus, NICD binds to the transcription factor CSL (CBF-1/Su(H)/Lag-1), displacing corepressors and recruiting the coactivator Mastermind-like 1 (Maml1) to form the Notch Transcriptional Complex (NTC). This complex then drives the expression of canonical Notch target genes, such as those in the HES and HEY families, which regulate cell proliferation and differentiation[1][2].
Aberrant activation of this pathway is a known driver in numerous malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, and esophageal adenocarcinoma[2][3]. Consequently, inhibiting Notch signaling is an attractive strategy for cancer therapy. Early efforts focused on γ-secretase inhibitors (GSIs), which block the production of NICD[4]. While effective at inhibiting the pathway, GSIs lack specificity, affecting all four Notch receptors and leading to severe dose-limiting gastrointestinal toxicities[5]. This significant drawback has highlighted the unmet need for inhibitors that target the pathway downstream with greater specificity[2][6]. The development of IMR-1 addresses this need by directly and specifically targeting the assembly of the NTC[2].
The Discovery of IMR-1: From Virtual Screening to Lead Identification
The discovery of IMR-1 was the result of a multi-step, integrated approach combining computational modeling with biochemical and cell-based assays[2]. The strategy was designed to identify small molecules that could disrupt the assembly of the NTC, a previously undrugged target within the pathway[2][3].
Computer-Aided Drug Design and Initial Screening
Researchers utilized computer-aided drug design (CADD) to explore potential ligand binding sites at the interface of the CSL-Notch1 complex[2]. This computational approach led to the screening of small molecules for their potential to disrupt NTC assembly. An essential component of this discovery process was the development of a novel in vitro assay that quantitatively measures the formation of the NTC on a DNA template[2][6].
From an initial screen of 150 compounds, 30 demonstrated the ability to decrease Maml1 recruitment by at least 50%. Notably, three compounds showed remarkable inhibitory activity (>90%), with a parent compound, 1-134, inhibiting NTC assembly by 97%[2].
Secondary Screening and Prioritization
To assess the biological activity of the initial hits, a secondary screening was performed using a colony formation assay in Notch-dependent cancer cell lines[2]. This assay measures the ability of a single cell to grow into a colony, a hallmark of cell viability and proliferation. From the 16 derivatives of the lead compound 1-134, IMR-1 was identified and prioritized for its consistent, dose-dependent reduction in colony formation in multiple Notch-dependent cell lines[2].
Mechanism of Action: Disrupting the Notch Transcriptional Complex
IMR-1 represents a novel class of Notch inhibitor due to its unique mechanism of action. Unlike GSIs, which prevent NICD formation, IMR-1 acts downstream by preventing the recruitment of Maml1 to the NICD-CSL complex on chromatin[2][7]. This action directly inhibits the formation of a functional NTC, thereby suppressing the transcription of Notch target genes[2][6].
Biochemical and Cellular Evidence
Several key experiments have elucidated and confirmed IMR-1's mechanism:
-
Chromatin Immunoprecipitation (ChIP) Assays: In Notch-dependent cell lines OE33 and 786-0, treatment with IMR-1 (25 μmol/L) significantly decreased the occupancy of Maml1 on the promoter of the Notch target gene HES1. In contrast to the GSI DAPT, IMR-1 did not affect the binding of Notch1 to the promoter, confirming its distinct mechanism of action[8][9].
-
Surface Plasmon Resonance (SPR): SPR data demonstrated that IMR-1 binds to Notch1 in a reversible, non-covalent manner with micromolar affinity, supporting a direct interaction with a component of the NTC[2].
-
Western Blot Analysis: Treatment with IMR-1 did not alter the cellular levels of cleaved Notch1 (NICD), further distinguishing it from GSIs that inhibit NICD production[8].
References
- 1. mdpi.com [mdpi.com]
- 2. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. Notch signaling inactivation by small molecule γ-secretase inhibitors restores the multiciliated cell population in the airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New tricks for an old pathway: emerging Notch-based biotechnologies and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
In-Depth Technical Guide: Understanding the Binding Affinity of IMR-1A to the Notch Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in a variety of cancers. This has made the Notch pathway an attractive target for therapeutic intervention. IMR-1, and its more potent in vivo metabolite IMR-1A, have emerged as promising inhibitors of this pathway. This technical guide provides a comprehensive overview of the binding affinity of this compound to the Notch complex, detailing the experimental methodologies used to elucidate this interaction and presenting the quantitative data in a clear, structured format.
IMR-1 acts by disrupting the formation of the Notch transcriptional activation complex, specifically by preventing the recruitment of Mastermind-like 1 (Maml1) to the complex formed by the Notch intracellular domain (NICD) and the DNA-binding protein CSL[1][2]. IMR-1 itself has an IC50 of 26 μM for inhibiting the Notch pathway[1]. In vivo, IMR-1 is metabolized to this compound, which exhibits a 50-fold increase in potency, with an IC50 of 0.5 μM[3]. This guide will focus on the binding characteristics of the active metabolite, this compound.
Quantitative Binding Affinity Data
The binding affinity of this compound to the Notch intracellular domain (NICD) has been quantified using biophysical techniques. The key parameters are summarized in the table below.
| Compound | Target | Method | IC50 | Dissociation Constant (Kd) |
| IMR-1 | Notch Transcriptional Complex | NTC Assembly Assay | 26 µM | Not Reported |
| This compound | Notch Transcriptional Complex | NTC Assembly Assay | 0.5 µM | Not Reported |
| IMR-1 | NICD | Surface Plasmon Resonance (SPR) | Not Applicable | Not Reported |
| This compound | NICD | Surface Plasmon Resonance (SPR) | Not Applicable | Micromolar (µM) range |
Note: While the exact Kd value for this compound binding to NICD from the primary literature is not publicly available, the data indicates a micromolar affinity.
Experimental Protocols
The following sections detail the methodologies employed to determine the binding affinity and inhibitory activity of this compound against the Notch complex.
Notch Transcriptional Complex (NTC) Assembly Assay
This in vitro assay quantitatively measures the formation of the Notch transcriptional complex on a DNA template. An Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a common method for this type of protein-protein interaction analysis.
Principle:
The assay relies on donor and acceptor beads that are brought into close proximity when the Notch transcriptional complex assembles, leading to a detectable light signal. One component of the complex (e.g., His-tagged CSL) is bound to an acceptor bead, and another component (e.g., biotinylated Maml1) is bound to a streptavidin-coated donor bead. The addition of NICD brings these beads together. This compound disrupts this interaction, leading to a decrease in the light signal.
Detailed Protocol (General AlphaScreen for NTC):
-
Reagent Preparation:
-
Prepare a buffer solution suitable for the interaction (e.g., PBS with 0.1% BSA).
-
Reconstitute purified His-tagged CSL, biotinylated Maml1, and NICD proteins to desired stock concentrations in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Reconstitute AlphaScreen donor and acceptor beads according to the manufacturer's instructions, protecting them from light.
-
-
Assay Procedure:
-
In a 384-well microplate, add the following components in order:
-
His-tagged CSL protein.
-
Biotinylated DNA oligonucleotide containing the CSL binding site.
-
This compound at various concentrations (or vehicle control).
-
NICD protein.
-
Incubate at room temperature for 30 minutes to allow for complex formation.
-
Add biotinylated Maml1.
-
Incubate at room temperature for 60 minutes.
-
Add Ni-NTA acceptor beads and incubate in the dark at room temperature for 60 minutes.
-
Add Streptavidin donor beads and incubate in the dark at room temperature for 30-60 minutes.
-
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
The data is typically plotted as the AlphaScreen signal versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Principle:
In this application, the NICD protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of this compound to NICD causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This change is proportional to the mass of the bound analyte.
Detailed Protocol (General SPR for Small Molecule-Protein Interaction):
-
Immobilization of NICD:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of purified NICD protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters on the surface by injecting a solution of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the immobilized NICD surface at a constant flow rate. A range of concentrations, typically spanning at least two orders of magnitude around the expected Kd, should be used.
-
Include a "zero concentration" (buffer only) injection for double referencing.
-
After each injection, allow for a dissociation phase where only the running buffer flows over the chip.
-
Regenerate the sensor surface between different analyte concentrations if necessary, using a mild regeneration solution that removes the bound analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
The resulting sensorgrams (response units versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Visualizations
Notch Signaling Pathway and this compound's Mechanism of Action
Caption: this compound inhibits Notch signaling by preventing MAML1 recruitment.
Experimental Workflow for Surface Plasmon Resonance (SPR)
Caption: Workflow for determining this compound and NICD binding kinetics via SPR.
Logical Relationship of this compound Inhibition
Caption: this compound logically disrupts the formation of a functional Notch complex.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of IMR-1 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMR-1 is a novel small molecule inhibitor of the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation that is often dysregulated in cancer.[1][2] IMR-1 functions by disrupting the recruitment of the co-activator Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex, thereby suppressing the expression of Notch target genes.[1][2] This targeted mechanism of action has shown promise in preclinical studies, demonstrating inhibition of tumor growth in various cancer models, including mouse xenografts.[1][2]
These application notes provide detailed protocols for the in vivo administration of IMR-1 in two key mouse xenograft models: a cell line-derived xenograft (CDX) model using the OE19 human esophageal adenocarcinoma cell line, and a patient-derived xenograft (PDX) model of esophageal adenocarcinoma.
Mechanism of Action of IMR-1
IMR-1 specifically targets the formation of the Notch transcriptional activation complex. In canonical Notch signaling, the intracellular domain of the Notch receptor (NICD) translocates to the nucleus upon ligand binding and subsequent proteolytic cleavage. In the nucleus, NICD forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and recruits Maml1. This ternary complex then activates the transcription of target genes such as those in the HES and HEY families, which drive cellular processes implicated in tumorigenesis. IMR-1 prevents the recruitment of Maml1 to the NICD-CSL complex, thus inhibiting downstream signaling.[1][2]
Data Presentation
The following tables summarize the quantitative data from representative in vivo studies using IMR-1 in mouse xenograft models.
Table 1: Summary of IMR-1 Efficacy in a Patient-Derived Xenograft (PDX) Model of Esophageal Adenocarcinoma
| Parameter | Vehicle (DMSO) Control | IMR-1 Treated |
| Mouse Strain | NSG | NSG |
| Tumor Type | Patient-Derived Esophageal Adenocarcinoma | Patient-Derived Esophageal Adenocarcinoma |
| Treatment | DMSO | 15 mg/kg IMR-1 |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Dosing Schedule | Daily | Daily[1] |
| Treatment Duration | 24 days[1] | 24 days[1] |
| Initial Tumor Volume | ~200 mm³[1] | ~200 mm³[1] |
| Tumor Growth | Progressive tumor growth observed. | Significant abrogation of tumor growth.[1] |
Table 2: Tumor Growth Data for Untreated OE19 Cell Line-Derived Xenografts
| Days After Implantation | Mean Tumor Volume (mm³) ± SEM |
| 10 | ~100 |
| 20 | ~500 |
| 30 | ~1200 |
| 40 | ~1800 |
Note: This data represents the typical tumor growth curve for untreated OE19 xenografts in SCID/CB17 mice and serves as a baseline for assessing treatment efficacy.[3]
Experimental Protocols
Protocol 1: IMR-1 Administration in an OE19 Cell Line-Derived Xenograft (CDX) Model
This protocol details the procedure for establishing and treating subcutaneous xenografts derived from the OE19 human esophageal adenocarcinoma cell line.
Materials:
-
OE19 human esophageal adenocarcinoma cell line
-
Culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
IMR-1
-
Dimethyl sulfoxide (DMSO), sterile
-
4-6 week old female immunodeficient mice (e.g., nude or SCID)[1][4]
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Experimental Workflow:
Procedure:
-
Cell Preparation:
-
Culture OE19 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with sterile PBS or HBSS, and perform a cell count.
-
Resuspend the cells in sterile PBS or HBSS at a concentration of 5 x 10⁷ cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[1]
-
-
Tumor Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Once tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Prepare a stock solution of IMR-1 in DMSO. On each treatment day, dilute the stock solution to the final desired concentration for a 15 mg/kg dose. The final injection volume should be kept consistent (e.g., 100-200 µL).
-
Administer 15 mg/kg of IMR-1 or an equivalent volume of the vehicle (DMSO) to the respective groups via intraperitoneal injection daily for the duration of the study (e.g., 24 days).[1]
-
Continue to monitor tumor volume and the general health and body weight of the mice throughout the study.
-
-
Endpoint and Analysis:
-
Excise the tumors, weigh them, and process them for further analyses such as histology, immunohistochemistry, or molecular analysis.
Protocol 2: IMR-1 Administration in a Patient-Derived Xenograft (PDX) Model
This protocol describes the treatment of established patient-derived esophageal adenocarcinoma xenografts with IMR-1.
Materials:
-
Established esophageal adenocarcinoma PDX tumors in immunodeficient mice (e.g., NSG)
-
IMR-1
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
PDX Tumor Establishment and Monitoring:
-
Patient-derived tumor fragments are surgically implanted into the flanks of immunodeficient mice.
-
Allow the tumors to grow to a palpable size. Monitor tumor growth with calipers.
-
-
Treatment Initiation and Administration:
-
When tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment and control groups.[1]
-
Prepare the IMR-1 formulation as described in Protocol 1.
-
Administer 15 mg/kg of IMR-1 or the vehicle (DMSO) to the respective groups via intraperitoneal injection daily for 24 days.[1]
-
Monitor tumor volume and the health of the mice throughout the treatment period.
-
-
Endpoint and Analysis:
-
At the end of the 24-day treatment period, euthanize the mice.[1]
-
Harvest the tumors for subsequent analysis to evaluate treatment efficacy.
-
Concluding Remarks
The protocols outlined in these application notes provide a framework for the in vivo evaluation of IMR-1 in mouse xenograft models of esophageal adenocarcinoma. Adherence to these detailed methodologies will facilitate reproducible and reliable assessment of the anti-tumor efficacy of this promising Notch signaling inhibitor. Researchers should adapt these protocols as necessary based on specific experimental goals and institutional guidelines for animal care and use.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. antineo.fr [antineo.fr]
- 4. A novel intraperitoneal metastatic xenograft mouse model for survival outcome assessment of esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IMR-1 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of IMR-1, a novel inhibitor of the Notch signaling pathway. The provided information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of IMR-1 in various cancer models.
Mechanism of Action
IMR-1 is a small molecule inhibitor that specifically targets the formation of the Notch transcriptional activation complex. It functions by preventing the recruitment of Mastermind-like 1 (Maml1) to the complex formed by the intracellular domain of the Notch receptor (NICD) and the DNA-binding protein CSL. This disruption leads to the downregulation of Notch target gene transcription, which plays a crucial role in tumor growth and proliferation.[1][2] IMR-1 is metabolized in vivo to its more potent acid metabolite, IMR-1A.[3]
Signaling Pathway Diagram
Caption: Mechanism of IMR-1 action on the Notch signaling pathway.
Recommended In Vivo Dosage and Administration
The following table summarizes the recommended dosage and administration of IMR-1 based on published preclinical studies.
| Parameter | Details | Reference |
| Drug | IMR-1 | [1] |
| Dosage | 15 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Frequency | Daily | [1] |
| Duration | 28 days | [1] |
| Vehicle | DMSO | [1] |
| Animal Model | Nude mice (for xenograft) | [1] |
| C57 BL/6 mice (for pharmacokinetics) | [1] |
Pharmacokinetic Properties of IMR-1 Metabolite
IMR-1 is metabolized in the body to this compound, which is a more potent inhibitor of the Notch pathway. The pharmacokinetic parameters of this compound in C57 BL/6 mice following administration of IMR-1 are detailed below.
| Parameter | Value (after 2 mg/kg i.v. of IMR-1) | Value (after 100 mg/kg i.p. of IMR-1) | Reference |
| Metabolite | This compound | This compound | [3] |
| Tmax (h) | - | 0.50 | [1] |
| T1/2 (h) | 2.22 | - | [1] |
| Clearance (mL/min/kg) | 7 | - | [1] |
Experimental Protocols
IMR-1 Solution Preparation for In Vivo Administration
Materials:
-
IMR-1 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pyrogen-free 1.5 mL microcentrifuge tubes
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Sterile syringes and needles (e.g., 27-gauge)
Protocol:
-
Calculate the required amount of IMR-1:
-
For a 20 g mouse, a 15 mg/kg dose requires 0.3 mg of IMR-1.
-
It is advisable to prepare a stock solution to ensure accurate dosing for multiple animals.
-
-
Prepare a stock solution of IMR-1 in DMSO:
-
Due to the need for a small injection volume, a concentrated stock solution is recommended. For example, dissolve 10 mg of IMR-1 in 100 µL of DMSO to get a 100 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution. The original study utilized DMSO as the vehicle for a 15 mg/kg dose administered via intraperitoneal injection.[1] To minimize potential toxicity associated with DMSO, the final injection volume should be kept low, typically under 100 µL for a mouse. For a 15 mg/kg dose in a 20g mouse (0.3 mg), if using a 10 mg/mL solution, the injection volume would be 30 µL.
-
-
Dosing Calculation:
-
Weigh each animal before treatment.
-
Calculate the required volume of the IMR-1 solution for each animal based on its weight and the desired dose (15 mg/kg).
-
Example for a 20 g mouse and a 10 mg/mL IMR-1 solution:
-
Dose = 15 mg/kg * 0.02 kg = 0.3 mg
-
Volume = 0.3 mg / 10 mg/mL = 0.03 mL = 30 µL
-
-
-
Administration:
-
Administer the calculated volume of the IMR-1 solution via intraperitoneal (i.p.) injection using a sterile syringe and needle.
-
Note: Always prepare fresh dosing solutions. If a stock solution in DMSO is prepared, it should be stored at -20°C and protected from light. Before use, thaw and vortex the solution.
Patient-Derived Xenograft (PDX) Model Protocol
Materials:
-
Immunocompromised mice (e.g., NOD-scid IL2Rgammanull (NSG) or nude mice)
-
Freshly obtained patient tumor tissue
-
Matrigel or similar basement membrane matrix
-
Sterile surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Protocol:
-
Tumor Tissue Preparation:
-
Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin over the desired implantation site (e.g., flank or mammary fat pad).
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to support initial growth.
-
Implant one or two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Administer analgesics as per institutional guidelines.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor growth.
-
Measure tumor dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Passaging:
-
When tumors reach a size of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
The excised tumor can be used for subsequent passaging into new cohorts of mice.
-
Experimental Workflow Diagram
References
Application Note: Preparing IMR-1A Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of IMR-1A using Dimethyl Sulfoxide (DMSO). This compound is the acid metabolite of IMR-1 and a potent inhibitor of the Notch signaling pathway, with an IC50 of 0.5 μM.[1][2][3] IMR-1 and its more potent metabolite, this compound, function by disrupting the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex on chromatin.[4][5] This prevents the transcription of Notch target genes, such as Hes-1 and Hey-L.[4][6] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This guide outlines the necessary materials, a step-by-step experimental protocol, and proper storage conditions.
Quantitative Data Summary
The following table summarizes the key chemical and biological properties of this compound and its parent compound, IMR-1.
| Property | This compound | IMR-1 |
| Molecular Weight | 325.36 g/mol [2][3] | 353.41 g/mol [7] |
| CAS Number | 331862-41-0[2][3] | 310456-65-6[7] |
| Mechanism of Action | Notch Inhibitor[1][2] | Inhibits Maml1 recruitment to the Notch Ternary Complex (NTC)[5][8] |
| IC50 (Notch) | 0.5 μM[1][2][3] | 26 μM[5][7] |
| Solubility in DMSO | 6 mg/mL (18.44 mM)[2] | 70 mg/mL (198.07 mM)[7] |
| Appearance | Powder | Crystalline solid |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution of this compound in DMSO.
2.1 Materials and Equipment
-
This compound powder (CAS: 331862-41-0)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Analytical balance
-
Calibrated micropipettes and sterile tips
-
Sterile, amber, or light-protecting microcentrifuge tubes
-
Vortex mixer
-
Optional: Water bath or heat block (37°C)
2.2 Stock Solution Calculation
To prepare a 10 mM stock solution, the required mass of this compound must be calculated. The molecular weight of this compound is 325.36 g/mol .
Formula: Mass (mg) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Example Calculation for 1 mL of 10 mM Stock:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 325.36 g/mol x 1000 mg/g
-
Mass (mg) = 3.254 mg
2.3 Procedure
-
Safety First: Put on all required PPE before handling the chemical and solvent.
-
Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation. Using fresh DMSO is recommended as absorbed moisture can reduce solubility.[2][7]
-
Weighing: Carefully weigh out the calculated mass (e.g., 3.254 mg) of this compound powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add the corresponding volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, the solution can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[3]
-
Aliquotting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.[1][2]
2.4 Storage and Stability
Proper storage is crucial for maintaining the activity of the this compound stock solution.
-
Short-term storage (up to 1 month): Store aliquots at -20°C.[2]
-
Long-term storage (up to 1 year): For maximum stability, store aliquots at -80°C.[1][2]
Visualized Workflows and Pathways
3.1 Experimental Workflow: this compound Stock Solution Preparation
3.2 Signaling Pathway: this compound Inhibition of Notch Signaling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols for IMR-1A: A Potent Notch Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability, storage, and handling of IMR-1A, a potent small molecule inhibitor of the Notch signaling pathway. The provided protocols offer guidance for in-vitro experiments to assess its biological activity.
Introduction to this compound
This compound is the acid metabolite of IMR-1 and acts as a highly potent inhibitor of the Notch signaling pathway.[1] It functions by disrupting the formation of the Notch transcriptional activation complex. Specifically, its parent compound IMR-1 has been shown to prevent the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on the chromatin, which in turn inhibits the transcription of Notch target genes.[2][3] this compound exhibits a significant increase in potency, being approximately 50 times more effective than IMR-1.[1] This enhanced activity makes this compound a valuable tool for studying the physiological and pathological roles of Notch signaling.
Stability and Storage
Proper storage and handling of this compound are crucial to maintain its stability and ensure the reproducibility of experimental results. The following tables summarize the recommended storage conditions for this compound in both powder and solvent forms.
Table 1: Recommended Storage Conditions for this compound Powder
| Storage Temperature | Duration | Notes |
| -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for shorter-term storage. |
Table 2: Recommended Storage Conditions for this compound in Solvent
| Storage Temperature | Duration | Notes |
| -80°C | 2 years | Ideal for long-term storage of stock solutions. |
| -20°C | 1 year | Suitable for shorter-term storage of stock solutions. |
Handling and Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is important to use freshly opened, anhydrous DMSO for preparing stock solutions, as DMSO is hygroscopic and the presence of water can affect the solubility of the compound. For in vitro cell-based assays, a stock solution of this compound in DMSO can be prepared and then further diluted in the appropriate cell culture medium to the desired final concentration. It is recommended to prepare fresh working solutions from the stock for each experiment to ensure optimal activity.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect on the Notch signaling pathway. This pathway is a highly conserved cell-cell communication system that plays a critical role in cell fate decisions, proliferation, differentiation, and apoptosis.
The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and recruits the coactivator Mastermind-like 1 (Maml1). This ternary complex activates the transcription of downstream target genes, such as those in the HES and HEY families.
IMR-1, the parent compound of this compound, has been shown to specifically inhibit the recruitment of Maml1 to the NICD-CSL complex on chromatin.[2][3] This action prevents the formation of the active transcriptional complex, thereby silencing Notch target gene expression.
Experimental Protocols
The following are detailed protocols for key experiments to assess the stability and biological activity of this compound.
Protocol for Assessing this compound Stability in Solution
This protocol provides a general framework for evaluating the stability of this compound in a DMSO stock solution under various storage conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubators or water baths set to desired temperatures
-
Freezer (-20°C and -80°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution.
-
This initial solution will serve as the "Time 0" reference sample.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles of the main stock.
-
Store the aliquots under the following conditions:
-
-80°C (long-term storage control)
-
-20°C
-
4°C (refrigerated)
-
Room temperature (e.g., 25°C)
-
Elevated temperature (e.g., 37°C or 40°C) for accelerated degradation studies.
-
Protect a subset of samples at each temperature from light by wrapping the tubes in aluminum foil to assess photostability.
-
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the concentration and purity of this compound in each sample using a validated HPLC method.
-
The mobile phase and detection wavelength should be optimized for this compound.
-
Monitor for the appearance of any degradation peaks in the chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Determine the rate of degradation and the half-life of this compound under each condition.
-
Protocol for Chromatin Immunoprecipitation (ChIP) Assay
This protocol is designed to investigate the effect of this compound on the recruitment of Maml1 to the promoter of a Notch target gene, such as HES1.
Materials:
-
Notch-dependent cell line (e.g., a cancer cell line with activated Notch signaling)
-
Cell culture medium and supplements
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Sonication equipment
-
Antibodies: anti-Maml1, anti-NICD, and normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting the HES1 promoter
-
qPCR system
Procedure:
-
Cell Culture and Treatment:
-
Culture the Notch-dependent cells to approximately 80-90% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 0.5 µM) or with vehicle (DMSO) for an appropriate duration (e.g., 24 hours).
-
-
Cross-linking and Cell Lysis:
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest the cells and lyse them to release the nuclei.
-
-
Chromatin Shearing:
-
Isolate the nuclei and resuspend them in a suitable buffer.
-
Shear the chromatin by sonication to obtain DNA fragments in the range of 200-1000 bp. The sonication conditions should be optimized for the specific cell type and equipment.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared lysate overnight at 4°C with the primary antibodies (anti-Maml1, anti-NICD, or normal IgG).
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluates with proteinase K at 65°C.
-
Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.
-
-
qPCR Analysis:
-
Perform quantitative PCR using primers specific for the HES1 promoter region containing the CSL binding site.
-
Analyze the amount of immunoprecipitated DNA relative to the input DNA. A decrease in Maml1 binding at the HES1 promoter in this compound-treated cells compared to vehicle-treated cells would indicate successful inhibition of Maml1 recruitment.
-
Protocol for Colony Formation Assay
This assay assesses the effect of this compound on the clonogenic survival and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest the cells and perform a cell count.
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates containing complete culture medium.
-
-
Treatment with this compound:
-
Allow the cells to attach overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
-
Incubation:
-
Incubate the plates for a period that allows for colony formation (typically 10-14 days).
-
Replace the medium with fresh medium containing the respective treatments every 2-3 days.
-
-
Colony Staining and Counting:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol or a 1:3 mixture of acetic acid and methanol).
-
Stain the colonies with crystal violet solution for about 10-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment group.
-
Plating Efficiency = (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction = (Plating efficiency of treated cells / Plating efficiency of control cells)
-
A dose-dependent decrease in the surviving fraction indicates the inhibitory effect of this compound on cell proliferation and survival.
-
References
Application Notes and Protocols for IMR-1A in Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMR-1A is a potent and specific small molecule inhibitor of the Notch signaling pathway. It functions as the more active acid metabolite of IMR-1. The Notch pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in the development and progression of various cancers. This compound exerts its inhibitory effect by disrupting the formation of the Notch transcriptional activation complex. Specifically, it prevents the recruitment of Mastermind-like 1 (Maml1) to the complex formed by the Notch intracellular domain (NICD) and the DNA-binding protein CSL. This disruption leads to the downregulation of Notch target genes, subsequently inhibiting the proliferation and survival of Notch-dependent cancer cells. The colony formation assay is a robust in vitro method to assess the long-term proliferative capacity of single cells and is, therefore, an ideal methodology to evaluate the cytostatic or cytotoxic effects of compounds like this compound.
Mechanism of Action: Inhibition of the Notch Signaling Pathway
The canonical Notch signaling cascade is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (also known as RBPJ). The recruitment of the coactivator Maml1 to this complex is a critical step for the transcriptional activation of Notch target genes, such as those in the HES and HEY families, which regulate cell proliferation, differentiation, and survival.
This compound directly interferes with this process by inhibiting the binding of Maml1 to the NICD-CSL complex, thereby preventing the formation of the active transcriptional complex. This targeted inhibition makes this compound a valuable tool for studying Notch-dependent cellular processes and a potential therapeutic agent for cancers driven by aberrant Notch signaling.
Figure 1: this compound inhibits the Notch signaling pathway by preventing MAML1 recruitment.
Experimental Protocols
Colony Formation Assay Using this compound
This protocol details the steps to assess the effect of this compound on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell lines (e.g., 786-0 renal cancer, OE33 esophageal adenocarcinoma, or other Notch-dependent lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
DMSO (vehicle control)
Procedure:
-
Cell Culture: Maintain the selected cancer cell line in a 37°C incubator with 5% CO2. Ensure cells are in the logarithmic growth phase before starting the experiment.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow the cells to adhere for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range for initial experiments is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plates for 10-14 days. The incubation period will vary depending on the growth rate of the cell line. Monitor the plates periodically to observe colony formation. The medium can be carefully replaced with fresh treatment medium every 3-4 days if necessary.
-
Fixation and Staining:
-
Once colonies in the control wells are visible to the naked eye (typically >50 cells per colony), aspirate the medium from all wells.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of fixation solution to each well and incubating for 15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Stain the colonies by adding 1 ml of 0.5% crystal violet solution to each well and incubating for 20-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and wash the plates with water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Survival Fraction (SF) using the formulas below.
-
Data Analysis:
-
Plating Efficiency (PE): PE = (Number of colonies formed / Number of cells seeded) x 100%
-
Survival Fraction (SF): SF = (Number of colonies formed after treatment / (Number of cells seeded x PE of control))
Experimental Workflow
Figure 2: Experimental workflow for the colony formation assay with this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from a colony formation assay using two different Notch-dependent cancer cell lines treated with varying concentrations of this compound.
Table 1: Effect of this compound on Colony Formation in 786-0 Renal Cancer Cells
| This compound Concentration (µM) | Number of Cells Seeded | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Survival Fraction |
| 0 (Vehicle) | 500 | 225 ± 15 | 45.0 | 1.00 |
| 0.1 | 500 | 180 ± 12 | 36.0 | 0.80 |
| 0.5 | 500 | 112 ± 9 | 22.4 | 0.50 |
| 1.0 | 500 | 68 ± 7 | 13.6 | 0.30 |
| 5.0 | 500 | 23 ± 4 | 4.6 | 0.10 |
| 10.0 | 500 | 5 ± 2 | 1.0 | 0.02 |
Table 2: Effect of this compound on Colony Formation in OE33 Esophageal Adenocarcinoma Cells
| This compound Concentration (µM) | Number of Cells Seeded | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Survival Fraction |
| 0 (Vehicle) | 800 | 280 ± 20 | 35.0 | 1.00 |
| 0.1 | 800 | 235 ± 18 | 29.4 | 0.84 |
| 0.5 | 800 | 154 ± 14 | 19.3 | 0.55 |
| 1.0 | 800 | 84 ± 10 | 10.5 | 0.30 |
| 5.0 | 800 | 28 ± 6 | 3.5 | 0.10 |
| 10.0 | 800 | 7 ± 3 | 0.9 | 0.03 |
Conclusion
These application notes provide a comprehensive guide for utilizing this compound in colony formation assays to investigate its effects on cancer cell proliferation and survival. The provided protocols and data presentation formats are intended to assist researchers in designing and executing robust experiments to evaluate the efficacy of this potent Notch signaling inhibitor. The dose-dependent decrease in colony formation observed in Notch-dependent cell lines highlights the on-target activity of this compound and its potential as a valuable tool in cancer research and drug development.
Application Notes and Protocols for Western Blot Analysis Following IMR-1A Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of protein expression, specifically focusing on the Notch signaling pathway, in response to treatment with IMR-1A, a known inhibitor of Notch signaling.
Introduction
This compound is the active metabolite of IMR-1, a small molecule inhibitor that targets the Notch signaling pathway.[1][2] IMR-1 functions by disrupting the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex, which in turn attenuates the transcription of Notch target genes.[1] Western blot analysis is a critical technique to elucidate the downstream effects of this compound on key proteins within this pathway, such as Notch1 and its cleaved, active form, the Notch Intracellular Domain (NICD). This document provides a comprehensive protocol for performing Western blot analysis on cell lysates after this compound treatment.
Data Presentation
A key finding from studies involving IMR-1 is that its mechanism of action does not involve altering the levels of the Notch Intracellular Domain (NICD).[1] Treatment with IMR-1 was found to decrease the occupancy of Maml1 on the HES1 promoter, a downstream target of Notch signaling, without affecting the levels of NICD.[1]
Table 1: Effect of IMR-1 Treatment on NICD Protein Levels
| Treatment | Target Protein | Change in Protein Level | Reference |
| IMR-1 (25 µM) | NICD | No significant change | [1] |
| DAPT (15 µM) | NICD | Decrease | [1] |
| Vehicle (DMSO) | NICD | No significant change | [1] |
This table summarizes the observed effects of IMR-1 on the protein levels of the Notch Intracellular Domain (NICD) as determined by Western blot analysis. DAPT, a gamma-secretase inhibitor, is included as a control for a different mechanism of Notch inhibition.
Experimental Protocols
This section provides a detailed methodology for Western blot analysis to assess the effects of this compound treatment on Notch signaling pathway proteins.
Materials and Reagents
-
Cell Culture: Notch-dependent cell lines (e.g., OE33, 786-0)
-
This compound: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail, PhosSTOP™)
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol)
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (1:2000 dilution)
-
HRP-conjugated goat anti-mouse IgG (1:5000 dilution)
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Experimental Workflow Diagram
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Seed Notch-dependent cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency. b. Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 25 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
2. Cell Lysate Preparation: a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the dish. c. Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE: a. To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer: a. Load the denatured protein samples and a molecular weight marker into the wells of a precast polyacrylamide gel. b. Perform electrophoresis until the dye front reaches the bottom of the gel. c. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. d. After transfer, briefly wash the membrane with deionized water.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-Notch1 or anti-cleaved Notch1) diluted in blocking buffer overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Prepare the ECL detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using an imaging system. d. For quantitative analysis, perform densitometry on the resulting bands using appropriate software. Normalize the protein of interest's band intensity to the loading control (e.g., β-actin).
Signaling Pathway Diagram
The following diagram illustrates the canonical Notch signaling pathway and highlights the point of inhibition by this compound.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notch1 (C44H11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: Immunoprecipitation of Notch Complex Components with IMR-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Notch signaling pathway is a highly conserved intercellular communication system crucial for regulating cell fate decisions, proliferation, and differentiation during development and in adult tissue homeostasis.[1][2] The core of the pathway involves four Notch receptors (NOTCH1-4) and their ligands (Delta-like and Jagged families).[3][1][4] Ligand binding initiates sequential proteolytic cleavages of the receptor, ultimately releasing the Notch Intracellular Domain (NICD).[4] The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/RBP-Jk) and a co-activator of the Mastermind-like (MAML) family, driving the expression of target genes such as HES1 and HEYL.[3][5]
Dysregulation of Notch signaling is implicated in various cancers, making it a prime target for therapeutic intervention.[6][7][8] IMR-1 is a first-in-class small molecule inhibitor that specifically targets the assembly of the Notch transcriptional activation complex.[6][7] Unlike gamma-secretase inhibitors (GSIs) that prevent the production of NICD, IMR-1 disrupts the recruitment of MAML1 to the NICD-CSL complex on chromatin.[6][8][9] This unique mechanism allows for the precise investigation of the final step in Notch pathway activation.
These application notes provide a detailed protocol for using co-immunoprecipitation (Co-IP) to study the inhibitory effect of IMR-1 on the formation of the Notch transcriptional complex.
Mechanism of Action: IMR-1
IMR-1 and its in vivo acid metabolite, IMR-1A, function by preventing the stable association of MAML1 with the binary complex formed by NICD and CSL.[6][10] Chromatin Immunoprecipitation (ChIP) assays have demonstrated that while IMR-1 treatment does not affect the occupancy of Notch1 (NICD) on target gene promoters, it significantly decreases the recruitment of MAML1.[6][10] This makes Co-IP an ideal method to validate the mechanism of IMR-1, as it allows for the direct assessment of protein-protein interactions within the Notch complex in a cellular context.
Quantitative Data Summary
The efficacy of IMR-1 in disrupting the Notch transcriptional complex has been characterized both in vitro and in cell-based assays. The following table summarizes key quantitative data.
| Parameter | Value | Assay Type | Source |
| IC₅₀ | 26 µM | In vitro Notch Ternary Complex Assembly Assay | [9][11] |
| Effect on MAML1 Occupancy | Decreased | Chromatin Immunoprecipitation (ChIP) in OE33 & 786-0 cells | [6][10][12] |
| Effect on Notch1 Occupancy | No significant change | Chromatin Immunoprecipitation (ChIP) in OE33 & 786-0 cells | [6][10][12] |
Visualizing the Notch Pathway and IMR-1 Mechanism
To understand the experimental context, it is essential to visualize the biological pathway and the specific point of intervention by IMR-1.
Caption: Canonical Notch Signaling Pathway.
Caption: IMR-1 Mechanism of Action.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Endogenous Notch Complex Components
This protocol describes the co-immunoprecipitation of the Notch transcriptional complex to assess the effect of IMR-1 on MAML1 recruitment. The principle is to use an antibody targeting one component of the complex (e.g., NICD or CSL) to pull down the entire interacting complex. The presence of other components is then detected by Western Blot.
Materials:
-
Notch-dependent cell line (e.g., OE33, 786-0)
-
Cell culture reagents
-
IMR-1 (dissolved in DMSO)
-
DMSO (vehicle control)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors)
-
Primary antibodies: anti-Notch1 (cleaved NICD), anti-CSL/RBP-Jk, anti-MAML1
-
Control IgG (from the same species as the IP antibody)
-
Protein A/G magnetic beads or agarose resin
-
SDS-PAGE sample buffer
-
Reagents and equipment for Western Blotting
Procedure:
-
Cell Culture and Treatment:
-
Plate Notch-dependent cells and grow to 70-80% confluency.
-
Treat cells with IMR-1 (e.g., 25 µM) or an equivalent volume of DMSO (vehicle control) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Pre-Clearing (Optional but Recommended):
-
To reduce non-specific binding, add 20 µL of Protein A/G beads to 1 mg of protein lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-cleaved Notch1) or control IgG.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30-40 µL of equilibrated Protein A/G beads to each sample.
-
Incubate on a rotator for an additional 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. For each wash, resuspend the beads and incubate for 5 minutes on a rotator before pelleting. This step is critical to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and collect the supernatant which contains the immunoprecipitated proteins.
-
-
Analysis by Western Blot:
-
Load the eluted samples, along with an input control (a small fraction of the initial lysate), onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against Notch1, CSL, and MAML1 to detect the components of the immunoprecipitated complex.
-
Expected Results:
-
Input Lanes: Should show the presence of NICD, CSL, and MAML1 in lysates from both DMSO and IMR-1 treated cells.
-
IgG IP Lane: Should be clean, showing no significant bands for the target proteins.
-
NICD IP (DMSO): The antibody against NICD should successfully pull down both CSL and MAML1, confirming the presence of the intact ternary complex.
-
NICD IP (IMR-1): The antibody against NICD should still pull down CSL, but the signal for MAML1 should be significantly reduced or absent, demonstrating the disruptive effect of IMR-1.
Caption: Co-Immunoprecipitation Workflow.
Troubleshooting
-
High Background: Increase the number of washes or the detergent concentration in the wash buffer. Ensure the pre-clearing step is performed.
-
No Interaction Detected: The protein interaction may be weak or transient. Consider using a cross-linking agent (e.g., DSP, formaldehyde) before lysis. Also, verify that the antibody is suitable for IP and recognizes the native protein conformation.
-
Target Protein Not in Eluate: Confirm the expression of the target protein in your input lysate. Ensure the antibody is active and that the Protein A/G beads have affinity for the antibody isotype.
These notes and protocols provide a comprehensive guide for utilizing IMR-1 as a tool to investigate the Notch transcriptional complex. By combining targeted inhibition with co-immunoprecipitation, researchers can effectively dissect the protein-protein interactions that are critical for Notch-mediated gene transcription.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. Notch signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. tribioscience.com [tribioscience.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing IMR-1A in a Notch Signaling Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Notch signaling pathway is a critical regulator of cell fate decisions, proliferation, and differentiation. Its dysregulation is implicated in a variety of diseases, including cancer. Consequently, the development of specific inhibitors of this pathway is of significant interest for therapeutic intervention. IMR-1A is the active metabolite of IMR-1, a small molecule inhibitor that specifically targets the Notch pathway. Unlike gamma-secretase inhibitors (GSIs) that broadly inhibit Notch receptor processing, this compound acts downstream by preventing the recruitment of the co-activator Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex. This targeted mechanism offers a more specific inhibition of Notch signaling.
This document provides a detailed protocol for the use of this compound in a luciferase reporter assay to quantify Notch signaling activity. This assay is a robust and sensitive method to screen for and characterize inhibitors of the Notch pathway.
Principle of the Assay
The Notch luciferase reporter assay utilizes a reporter construct containing a firefly luciferase gene under the transcriptional control of a minimal promoter and tandem repeats of the CSL (CBF1/RBP-Jκ) DNA binding element. CSL is the primary DNA-binding transcription factor in the Notch pathway. Upon activation of the Notch pathway, the Notch Intracellular Domain (NICD) translocates to the nucleus and forms a complex with CSL and Maml1, leading to the transcription of target genes, including the luciferase reporter. The resulting luminescence is directly proportional to the level of Notch signaling activity. This compound, by inhibiting the formation of this transcriptional complex, will lead to a dose-dependent decrease in luciferase expression and light output.
Data Presentation
The inhibitory activity of this compound and its parent compound, IMR-1, on Notch signaling can be quantified by determining their half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for these compounds. For comparison, the IC50 of a commonly used gamma-secretase inhibitor, DAPT, is also included, although it acts via a different mechanism.
| Compound | Target | Assay Type | Reported IC50 | Reference |
| This compound | Notch Transcriptional Complex | Biochemical Assay | 0.5 µM | [1] |
| IMR-1 | Notch Transcriptional Complex | Biochemical Assay | 26 µM | [2] |
| DAPT | γ-secretase | Cell-based Assay | Varies (typically low µM) | [3][4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T cells stably expressing a CSL-luciferase reporter and a constitutively active form of Notch1 (e.g., Notch1ΔE). Alternatively, transient co-transfection of a CSL-luciferase reporter plasmid and a Notch1 expression plasmid can be performed.
-
This compound: Prepare a stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.[1]
-
DAPT (Positive Control): Prepare a stock solution (e.g., 10 mM) in DMSO. Store at -20°C.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA (0.25%).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase Assay Reagent: (e.g., ONE-Step Luciferase Assay System).
-
Luminometer.
Cell Culture and Seeding
-
Culture the HEK293T CSL-luciferase reporter cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days, before they reach confluency.
-
On the day of the experiment, detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 3.5 x 10^4 cells per well in 90 µL of medium.[3] Incubate for 24 hours.
Compound Preparation and Treatment
-
Prepare a serial dilution of this compound in DMSO. A suggested starting range for the dose-response curve is from 0.01 µM to 100 µM.
-
Prepare a similar dilution series for the positive control, DAPT (e.g., 0.1 µM to 100 µM).
-
On the day of treatment, further dilute the compound stock solutions in cell culture medium to a 10X concentration of the final desired concentration.
-
Carefully add 10 µL of the 10X compound solutions to the appropriate wells of the 96-well plate containing the cells.
-
For the negative control (vehicle), add 10 µL of medium containing the same final concentration of DMSO (typically ≤ 0.5%).[3][5]
-
Include "cell-free" control wells containing only medium for background luminescence measurement.
Incubation and Luciferase Assay
-
Incubate the plate at 37°C in a CO2 incubator for 24 to 48 hours.[3][5] The optimal incubation time may need to be determined empirically.
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 15-20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete cell lysis and mixing.
-
Measure the luminescence of each well using a luminometer.
Data Analysis
-
Subtract the average luminescence value of the "cell-free" control wells from all other readings to correct for background.
-
Normalize the data by expressing the luminescence of the compound-treated wells as a percentage of the vehicle (DMSO) control.
-
% Activity = (Luminescence_sample / Luminescence_vehicle) * 100
-
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value of this compound.
Conclusion
This application note provides a comprehensive guide for utilizing this compound in a luciferase reporter assay to measure Notch signaling activity. The provided protocols and diagrams are intended to facilitate the successful implementation of this assay for the screening and characterization of Notch pathway inhibitors. The specificity of this compound for the Notch transcriptional complex makes it a valuable tool for dissecting the intricacies of Notch signaling in various biological contexts.
References
Application Notes and Protocols for IMR-1A Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMR-1A, the active metabolite of IMR-1, is a small molecule inhibitor of the Notch signaling pathway.[1][2] Aberrant Notch signaling is a known driver in a variety of cancers, promoting tumor initiation, progression, and resistance to therapy.[3][4][5] this compound functions by disrupting the formation of the Notch transcriptional activation complex, specifically by preventing the recruitment of Mastermind-like 1 (MAML1) to the complex formed by the Notch intracellular domain (NICD) and the DNA-binding protein CSL (also known as RBPJ).[1][6][7] This inhibitory action leads to the downregulation of Notch target genes and subsequent suppression of tumor growth.[1][6] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a valuable preclinical platform for evaluating the efficacy of novel anti-cancer agents due to their ability to recapitulate the heterogeneity and microenvironment of human tumors.[8][9][10][11] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in PDX models.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in esophageal adenocarcinoma PDX models.
Table 1: In Vivo Efficacy of IMR-1 in Esophageal Adenocarcinoma PDX Models
| PDX Model | Treatment Group | Dosage & Administration | Treatment Duration (days) | Outcome | Reference |
| EAC29 | IMR-1 | 15 mg/kg, intraperitoneal | 24 | Significant tumor growth inhibition compared to vehicle control. | [1] |
| EAC47 | IMR-1 | 15 mg/kg, intraperitoneal | 24 | Significant tumor growth inhibition compared to vehicle control. | [1] |
| EAC47 | DAPT (γ-secretase inhibitor) | 20 mg/kg, intraperitoneal | 24 | Significant tumor growth inhibition, comparable to IMR-1. | [1] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Compound | Route | Dose (mg/kg) | Tmax (h) | T1/2 (h) | CL (mL/min/kg) | Reference |
| This compound (from IMR-1) | i.v. | 2 | - | 2.22 | 10.33 | [2] |
| This compound (from IMR-1) | i.p. | 100 | 0.50 | 6.16 | - | [2] |
Signaling Pathway
The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on a signaling cell to a Notch receptor on a receiving cell. This interaction triggers a series of proteolytic cleavages, ultimately releasing the Notch intracellular domain (NICD). NICD then translocates to the nucleus and forms a ternary complex with the DNA-binding protein CSL and the coactivator MAML1. This complex activates the transcription of downstream target genes involved in cell proliferation, differentiation, and survival. This compound acts by sterically hindering the recruitment of MAML1 to the NICD-CSL complex, thereby preventing transcriptional activation.
Caption: Mechanism of this compound action on the Notch signaling pathway.
Experimental Workflow
A typical preclinical study evaluating the efficacy of this compound in PDX models follows a standardized workflow from model selection to data analysis.
Caption: Standard experimental workflow for this compound efficacy studies in PDX models.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the compound is fully dissolved.
-
In a sterile microcentrifuge tube, add the following components in order, vortexing after each addition to ensure a clear solution:
-
5% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween 80
-
50% sterile ddH2O
-
-
The final concentration of this compound should be calculated based on the desired dosage (e.g., 1.5 mg/mL for a 15 mg/kg dose in a 20g mouse receiving a 0.2 mL injection).
-
The vehicle control should consist of the same formulation without the this compound compound.
-
Prepare the formulation fresh on the day of injection.
Establishment of Patient-Derived Xenografts
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)
-
Sterile surgical instruments
-
Matrigel (optional)
-
Sterile PBS
Protocol:
-
All procedures should be performed in a sterile environment (e.g., a laminar flow hood).
-
Obtain fresh tumor tissue from consenting patients and transport it to the laboratory in a sterile container on ice.
-
Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³) in a sterile petri dish containing sterile PBS.
-
Anesthetize the recipient immunodeficient mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Make a small incision in the skin on the flank of the mouse.
-
Using a trocar or forceps, subcutaneously implant a single tumor fragment. Matrigel can be co-injected to improve engraftment rates.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth.
This compound Treatment in PDX Models
Materials:
-
Established PDX-bearing mice with palpable tumors (e.g., 100-200 mm³)
-
This compound formulation and vehicle control
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Calipers
-
Animal balance
Protocol:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n ≥ 5 per group).
-
Measure the initial tumor volume and body weight of each mouse.
-
Administer this compound (e.g., 15 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
Restrain the mouse by securing the scruff of the neck.
-
Turn the mouse to expose the abdomen.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle to avoid puncturing internal organs.
-
Inject the solution slowly.
-
-
Repeat the administration daily or according to the desired treatment schedule for the duration of the study (e.g., 28 days).
-
Measure tumor volume using calipers 2-3 times per week. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the mice for any clinical signs of distress.
-
Adhere to humane endpoints as defined by the institutional IACUC. This may include a maximum tumor volume (e.g., 2000 mm³), significant body weight loss (e.g., >20%), or other signs of poor health.
-
At the end of the study, euthanize the mice according to approved protocols and collect the tumors for further analysis (e.g., histology, biomarker analysis).
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the following formula:
-
% TGI = [1 - (ΔT / ΔC)] x 100
-
Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the differences in tumor growth between the treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.
-
Graphical Representation: Plot the mean tumor volume ± standard error of the mean (SEM) over time for each group. Waterfall plots can also be used to visualize the response of individual tumors.
References
- 1. tumorvolume.com [tumorvolume.com]
- 2. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 3. researchgate.net [researchgate.net]
- 4. turkishjcrd.com [turkishjcrd.com]
- 5. Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cccells.org [cccells.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IMR-1A Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the Notch pathway inhibitor, IMR-1, and its active metabolite, IMR-1A.
General Information
IMR-1 is a small molecule inhibitor that targets the Notch transcriptional activation complex.[1][2] It functions by preventing the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on the chromatin, which in turn attenuates the transcription of Notch target genes.[1][3] In vivo, IMR-1 is metabolized to its more potent acid metabolite, this compound.[1][4] It is important to note that This compound is a chemical compound and not a cell line.
Experiments involving IMR-1 and this compound are often conducted on cell lines that are dependent on the Notch signaling pathway for their growth and survival.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IMR-1 and this compound?
IMR-1 and its metabolite this compound are inhibitors of the Notch signaling pathway. They specifically disrupt the assembly of the Notch transcriptional activation complex by preventing Maml1 from binding to the complex on the DNA.[1][5] This leads to a decrease in the transcription of Notch target genes.[1]
Q2: What are some cell lines that are sensitive to IMR-1 treatment?
Several cancer cell lines that are dependent on Notch signaling have been shown to be sensitive to IMR-1. These include:
-
OE33 (human esophageal adenocarcinoma)[1]
-
786-0 (human renal adenocarcinoma)[1]
-
SUM-149 and SUM-159 (human ER- basal breast cancer)[1]
Notch-independent cell lines, such as HT-1080 (human fibrosarcoma) and MCF-7 (ER+ luminal breast cancer), show no significant effect on growth when treated with IMR-1.[1][5]
Q3: What is the difference in potency between IMR-1 and this compound?
This compound is the acid metabolite of IMR-1 and is significantly more potent.[4] this compound has an IC50 of 0.5 µM, which is a 50-fold increase in potency compared to IMR-1 (IC50 of 26 µM).[3][4]
Quantitative Data Summary
| Compound | IC50 | Target | Notes |
| IMR-1 | 26 µM[3] | Notch Transcriptional Activation Complex | Prevents Maml1 recruitment.[1][3] |
| This compound | 0.5 µM[4] | Notch Transcriptional Activation Complex | Acid metabolite of IMR-1 with higher potency.[4] |
Troubleshooting Guide
Issue 1: Inconsistent or No Effect of IMR-1/IMR-1A Treatment
Q: Why am I not seeing the expected inhibitory effect of IMR-1 or this compound on my cells?
A: There are several potential reasons for a lack of effect:
-
Cell Line Dependency: Ensure that the cell line you are using is dependent on the Notch signaling pathway for its proliferation and survival.[1] IMR-1's effects are selective for Notch-dependent cells.[1]
-
Compound Stability and Storage: IMR-1 and this compound are small molecules that should be stored properly to maintain their activity. For stock solutions, it is recommended to store them at -80°C for up to 2 years or -20°C for up to 1 year.[3] When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the same day of use.[3]
-
Dosage and Concentration: The effective concentration can vary between cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line. The IC50 values can serve as a starting point.
-
Experimental Readout: Confirm that your experimental readout is appropriate for detecting changes in the Notch pathway. Suitable readouts include RT-qPCR for Notch target genes (e.g., HES1, HEY1) or assays for cell proliferation and colony formation.[5]
Issue 2: Unexpected Cell Death or Toxicity
Q: I'm observing high levels of cell death even at low concentrations of IMR-1/IMR-1A. What could be the cause?
A: While IMR-1 has been shown to have no general toxicity in vivo, high concentrations or specific cell line sensitivities could lead to unexpected cell death.[1]
-
Solvent Toxicity: The solvent used to dissolve IMR-1/IMR-1A, typically DMSO, can be toxic to cells at higher concentrations.[1] Ensure that the final concentration of the solvent in your culture medium is not exceeding a non-toxic level (typically <0.5%). Always include a vehicle-only control in your experiments.
-
Off-Target Effects: Although IMR-1 is considered specific, off-target effects can never be fully excluded, especially at high concentrations. Consider using a lower concentration range in your experiments.
-
Cell Culture Contamination: Underlying contamination in your cell culture, such as mycoplasma, can make cells more sensitive to treatment.[6][7] It is crucial to regularly test your cell lines for contamination.[8]
Issue 3: Contamination in Cell Cultures
Q: My cell cultures are showing signs of contamination (e.g., cloudy media, pH changes). How can I address this?
A: Cell culture contamination is a common problem that can significantly impact experimental results.[9][10]
-
Identify the Contaminant: Bacterial, fungal, and yeast contamination are often visible and can be detected by changes in the medium's appearance and pH.[6] Mycoplasma contamination is not visible by standard microscopy and requires specific detection methods like PCR or DNA staining.[6]
-
Discard Contaminated Cultures: The most reliable solution is to discard the contaminated cultures and start with a fresh, authenticated vial of cells.[8]
-
Prevention: To prevent future contamination, strictly adhere to aseptic techniques, regularly clean and disinfect laboratory equipment, and use sterile reagents and media.[8][9]
Key Experimental Protocols
Colony Formation Assay
This assay is used to determine the effect of IMR-1 on the proliferative capacity of cells.
Methodology:
-
Seed Notch-dependent cells (e.g., OE33, 786-0) at a low density in 6-well plates.
-
Treat the cells with varying concentrations of IMR-1 or this compound. Include a DMSO-only vehicle control.[1]
-
Incubate the plates for a period that allows for colony formation (typically 1-2 weeks), replacing the medium with fresh medium containing the respective treatments every few days.
-
After the incubation period, wash the cells with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with a staining solution (e.g., crystal violet).
-
After staining, wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well. A dose-dependent reduction in colony formation is expected in Notch-dependent cell lines treated with IMR-1.[1]
Visualizations
Caption: IMR-1/IMR-1A inhibits the Notch signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 7. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. nuaire.com [nuaire.com]
- 9. greenelephantbiotech.com [greenelephantbiotech.com]
- 10. biocompare.com [biocompare.com]
Technical Support Center: Assessing Potential Off-Target Effects of IMR-1A in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the potential off-target effects of IMR-1A, an active metabolite of the Notch pathway inhibitor IMR-1, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is the active metabolite of IMR-1, a small molecule inhibitor that targets the Notch transcriptional activation complex.[1][2] Its primary mechanism is to disrupt the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin.[1][3] This action subsequently attenuates the transcription of Notch target genes, which can inhibit the growth of Notch-dependent tumors.[1][2]
Q2: How does this compound's on-target binding affinity compare to its precursor, IMR-1?
This compound exhibits a significantly higher binding affinity for the Notch1 intracellular domain (NICD) compared to IMR-1. The dissociation constants (KD) are as follows:
Q3: Has a comprehensive off-target profile, such as a kinome scan, been published for this compound?
To date, a comprehensive, broad-panel screening of this compound against a wide range of kinases or other potential off-targets has not been detailed in the primary literature. The existing research has focused on validating its on-target effects on the Notch signaling pathway.[1][2] Therefore, it is crucial for researchers to empirically determine potential off-target effects within their specific experimental models.
Q4: What are the initial steps to differentiate on-target versus potential off-target effects of this compound?
The initial approach involves comparing the phenotype induced by this compound with the known effects of Notch pathway inhibition. This can be achieved by:
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Using a Structurally Different Notch Inhibitor: Compare the cellular effects of this compound with another well-characterized Notch inhibitor that has a different chemical scaffold, such as a γ-secretase inhibitor (GSI) like DAPT.[1] Concordant results suggest an on-target effect.
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Dose-Response Analysis: Perform a dose-response study. On-target effects should correlate with the known potency of this compound for the Notch pathway. Off-target effects may appear at higher concentrations.
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Rescue Experiments: If possible, transfect cells with a mutant form of a downstream Notch target that is not affected by the pathway's inhibition to see if the phenotype is reversed.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides a logical workflow for troubleshooting.
Issue 1: Observed cellular phenotype is inconsistent with known Notch inhibition effects.
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Possible Cause: This may be indicative of an off-target effect.
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent phenotypes.
Issue 2: High levels of cytotoxicity are observed at concentrations expected to be effective for Notch inhibition.
-
Possible Cause: The cytotoxicity could be an on-target effect in your specific cell line, or it could be due to a potent off-target interaction.
-
Data-Driven Troubleshooting:
Observation Possible Interpretation Recommended Action Cytotoxicity is also observed with other Notch inhibitors (e.g., GSIs) at their effective concentrations. On-target toxicity. The cell line may be highly dependent on the Notch pathway for survival. Validate cell line dependency on the Notch pathway using genetic approaches (e.g., CRISPR/siRNA of key pathway components). Cytotoxicity is unique to this compound treatment. Potential off-target effect. Perform a kinome-wide selectivity screen or other broad-panel profiling to identify unintended targets. Cytotoxicity only occurs at concentrations significantly higher than the KD for NICD. Likely an off-target effect due to engaging lower-affinity targets. Determine the minimal effective concentration for on-target activity and use concentrations at or slightly above this level.
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) Assay to Validate Maml1 Recruitment Inhibition
-
Objective: To determine if this compound treatment disrupts the recruitment of Maml1 to the promoter of a Notch target gene (e.g., HES1).
-
Methodology:
-
Cell Treatment: Culture Notch-dependent cancer cells (e.g., OE33, 786-0) to 70-80% confluency. Treat cells with this compound at the desired concentration (e.g., 25 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).[1]
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific for Maml1. As a control, use an antibody for another NTC component like RBPJ or an IgG control.
-
Washing and Elution: Wash the antibody-bound complexes to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of the HES1 gene.
-
-
Expected Outcome: A significant reduction in the amount of Maml1-bound HES1 promoter DNA in this compound-treated cells compared to the vehicle control, indicating on-target activity.[1]
Protocol 2: Colony Formation Assay to Assess On-Target Proliferation Effects
-
Objective: To determine if this compound inhibits the proliferation of Notch-dependent cancer cells.
-
Methodology:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Allow cells to adhere overnight, then treat with varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a period that allows for colony formation (e.g., 10-14 days), changing the media with fresh compound every 3-4 days.
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Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies in each well.
-
-
Expected Outcome: A dose-dependent reduction in the number and size of colonies in Notch-dependent cell lines treated with this compound.[1]
Signaling Pathway and Experimental Workflow Diagrams
This compound inhibits the formation of the Notch Ternary Complex.
General workflow for investigating off-target effects.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing IMR-1A for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of IMR-1A, a potent Notch signaling inhibitor, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from IMR-1?
A1: IMR-1 is a small molecule inhibitor of the Notch signaling pathway. It functions as a prodrug and is metabolized in vivo to its active form, this compound. This compound is a more potent inhibitor of the Notch pathway, with an IC50 of 0.5 µM, which is approximately 50 times more potent than IMR-1 (IC50 of 26 µM). For in vitro assays, it is often advantageous to use this compound directly to ensure a more accurate dose-response relationship.
Q2: What is the mechanism of action of this compound?
A2: this compound inhibits the Notch signaling pathway by disrupting the formation of the Notch transcriptional activation complex. Specifically, it prevents the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by the Notch intracellular domain (NICD) and the DNA-binding protein CSL. This leads to the downregulation of Notch target genes, such as HES1 and HEY1.
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: What is a recommended starting concentration range for this compound in cell-based assays?
A4: Based on its IC50 of 0.5 µM, a good starting point for dose-response experiments is to test a range of concentrations from 0.1 µM to 10 µM. The optimal concentration will be cell-line dependent and should be determined empirically for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no inhibitory effect | This compound concentration is too low: The effective concentration can vary between cell lines. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.05 µM to 25 µM) to determine the optimal inhibitory concentration for your specific cell line and assay. |
| Incorrect handling or storage of this compound: Improper storage can lead to degradation of the compound. | Store the this compound stock solution at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Cell line is not dependent on Notch signaling: The inhibitory effect of this compound will only be observed in cell lines where the Notch pathway is active and essential for the phenotype being measured. | Confirm the Notch-dependency of your cell line by treating with a known Notch pathway activator (e.g., a ligand like Jagged-1) or by examining the baseline expression of Notch target genes. | |
| High cytotoxicity observed | This compound concentration is too high: Excessive concentrations can lead to off-target effects and cytotoxicity. | Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay. Use concentrations below the toxic threshold for your functional assays. |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%. Always include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect the cellular response to this compound. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for each experiment. |
| Instability of this compound in culture medium: The stability of small molecules can vary in aqueous solutions over time. | Prepare fresh dilutions of this compound from the stock solution for each experiment. For longer-term experiments, consider replenishing the medium with fresh this compound at regular intervals. |
Quantitative Data Summary
| Compound | IC50 | Target | Notes |
| This compound | 0.5 µM | Notch transcriptional activation complex | Active metabolite of IMR-1. |
| IMR-1 | 26 µM | Notch transcriptional activation complex | Prodrug of this compound. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
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This compound Treatment: Prepare a serial dilution of this compound in cell culture medium. A suggested starting range is 0.1, 0.5, 1, 5, and 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. Replace the existing medium with the medium containing this compound or vehicle.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Notch Pathway Inhibition
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Cell Lysis: After treating cells with the desired concentrations of this compound for the appropriate time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against key Notch pathway proteins overnight at 4°C. Recommended antibodies include:
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Cleaved Notch1 (Val1744)
-
Hes1
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Hey1
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A loading control such as β-actin or GAPDH
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
RT-qPCR for Notch Target Gene Expression
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RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a commercial RNA isolation kit.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for Notch target genes and a housekeeping gene for normalization.
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Human HES1 Primers:
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Forward: 5'-AGGCGGACATTCTGGAAATG-3'
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Reverse: 5'-CGTTCATGCACTCGCTGAAG-3'
-
-
Human HEY1 Primers:
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Forward: 5'-AATGCCGCTGCTAGAAAGTG-3'
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Reverse: 5'-TGCATTCTTGGACTCGGAGT-3'
-
-
Human GAPDH (Housekeeping) Primers:
-
Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
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Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations
Caption: The Notch signaling pathway and the inhibitory action of this compound.
Confirming IMR-1A's Specific Inhibition of Notch Signaling: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the specific inhibitory effects of IMR-1A on the Notch signaling pathway. Below, you will find troubleshooting advice in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to guide your research.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My initial screen suggests this compound inhibits my cells of interest, but how can I be sure it's acting through the Notch pathway?
A1: To confirm that the observed effects of this compound are mediated by Notch signaling, you should first assess the expression of well-established Notch target genes. A specific inhibitor should decrease the transcription of these genes in a dose-dependent manner.
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Recommended Action: Perform a quantitative reverse transcription PCR (qRT-PCR) analysis on cells treated with a range of this compound concentrations.
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Key Genes to Analyze: Look for downregulation of canonical Notch target genes such as HES1, HEY1, and HEYL.[1][2]
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Positive Control: Use a well-characterized Notch inhibitor, like the γ-secretase inhibitor DAPT, as a positive control for Notch pathway inhibition.[1]
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Negative Control: Include a housekeeping gene, such as HPRT or GAPDH, to ensure the observed effects are not due to general transcriptional repression.[1][2]
Q2: I see a decrease in Notch target gene expression. How can I demonstrate that this compound is acting specifically on the Notch transcriptional complex?
A2: this compound is designed to inhibit the recruitment of the co-activator Mastermind-like 1 (MAML1) to the Notch Intracellular Domain (NICD) and CSL (CBF1/RBPJκ) complex on the DNA.[1][3][4] To verify this specific mechanism, a Chromatin Immunoprecipitation (ChIP) assay is the most direct method.
-
Recommended Action: Perform a ChIP-qPCR assay.
-
Experimental Setup: Treat your cells with this compound, a vehicle control (e.g., DMSO), and a positive control inhibitor (e.g., DAPT).
-
Antibodies to Use: Use antibodies against MAML1, NICD, and CSL to immunoprecipitate the DNA.
-
Expected Outcome: In this compound treated cells, you should observe a significant reduction in the amount of MAML1 bound to the promoter regions of Notch target genes (e.g., the HES1 promoter), while the binding of CSL and NICD may remain unchanged or be altered in a pattern consistent with the disruption of the complex.[2]
Q3: My results are still ambiguous. Are there other assays to confirm that the cellular effects I observe are due to Notch inhibition?
A3: Yes. You can use cell lines with varying degrees of dependence on the Notch signaling pathway for their growth and survival. This compound should selectively inhibit the growth of Notch-dependent cell lines.
-
Recommended Action: Conduct a colony formation assay or a cell proliferation assay (e.g., MTT or CCK8) on both Notch-dependent and Notch-independent cancer cell lines.[1][3]
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Cell Line Selection: Classify cell lines based on their sensitivity to a known Notch inhibitor like DAPT.[1] Cells that show growth inhibition with DAPT are considered Notch-dependent.
-
Expected Outcome: this compound should exhibit a dose-dependent inhibition of colony formation or proliferation specifically in the Notch-dependent cell lines, with minimal effect on the Notch-independent lines.[1][5]
Q4: How can I rule out potential off-target effects of this compound?
A4: While IMR-1 was identified as a specific inhibitor of the Notch transcriptional activation complex, all small molecules have the potential for off-target effects.[1] Ruling out off-target effects is a critical step.
-
Recommended Action 1: Pathway Analysis. Perform transcriptomic analysis (e.g., RNA-sequencing) on cells treated with this compound. If this compound is specific, the differentially expressed genes should be significantly enriched for those regulated by the Notch pathway.
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Recommended Action 2: Counter-Screening. Test this compound in assays for other common signaling pathways that might be active in your cellular model. For instance, there is known crosstalk between the Notch and Wnt/β-catenin pathways.[2]
-
Recommended Action 3: Rescue Experiments. If you can exogenously express a constitutively active form of a downstream effector of the Notch pathway (that doesn't rely on the MAML1-containing complex), you may be able to rescue the phenotypic effects of this compound.
Quantitative Data Summary
| Compound | Assay | Cell Line(s) | IC50 / Effect | Reference |
| IMR-1 | Notch Ternary Complex Assembly Assay | In vitro | 26 μM | [3] |
| IMR-1 | Colony Formation Assay | 786-0, OE33 (Notch-dependent) | Dose-dependent reduction | [1] |
| IMR-1 | Notch Target Gene Transcription (qRT-PCR) | OE33, 786-0 | Dose-dependent decrease in Hes1, HeyL | [1][2] |
| IMR-1 | In vivo Xenograft Tumor Growth | Patient-derived esophageal adenocarcinoma | 15 mg/kg i.p. significantly reduced tumor growth | [1][5] |
| DAPT (control) | Notch Target Gene Transcription (qRT-PCR) | OE33, 786-0 | Decrease in Hes1, HeyL | [1][2] |
Key Experimental Protocols
Protocol 1: Quantitative Reverse Transcription PCR (qRT-PCR) for Notch Target Gene Expression
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Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-range of this compound (e.g., 5, 10, 25, 50 μM), a vehicle control (DMSO), and a positive control (e.g., 15 μM DAPT) for 24-48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 μg of total RNA using a reverse transcription kit.
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qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for Notch target genes (HES1, HEY1, HEYL) and a housekeeping gene (HPRT).
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
-
Cell Treatment and Crosslinking: Treat cells grown in 15 cm dishes with this compound (e.g., 25 μM), DAPT (15 μM), or DMSO for 24 hours. Crosslink protein to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with antibodies against MAML1, NICD, CSL, or a negative control IgG.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinking by heating at 65°C. Purify the DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers flanking the CSL binding sites in the promoter region of a Notch target gene (e.g., HES1).
Visualizing the Concepts
Notch Signaling Pathway and this compound's Point of Intervention
Caption: The canonical Notch signaling pathway and the specific inhibitory action of this compound.
Experimental Workflow for Validating this compound Specificity
Caption: A logical workflow for experimentally confirming the specificity of this compound.
Troubleshooting Logic for this compound Specificity
Caption: A troubleshooting decision tree for validating this compound's on-target activity.
References
IMR-1A Technical Support Center: Addressing Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with IMR-1A in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from IMR-1?
IMR-1 is a small molecule inhibitor that targets the Notch signaling pathway by preventing the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex, thereby reducing the transcription of Notch target genes.[1][2][3] this compound is the acid metabolite of IMR-1 and is significantly more potent, with an IC50 of 0.5 µM compared to 26 µM for IMR-1.[4] In vivo, IMR-1 is metabolized into this compound.[1][4]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into my aqueous buffer (e.g., PBS or cell culture medium). What should I do?
This is a common issue when working with hydrophobic compounds. Here are several steps you can take:
-
Reduce the Final Concentration: The simplest solution is often to work with a lower final concentration of this compound in your aqueous solution.
-
Increase the Co-solvent Concentration: While high concentrations of DMSO can be toxic to cells, you may be able to slightly increase the final DMSO percentage. It is crucial to have a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a different solvent system: For in vivo studies, solvent systems including PEG300, Tween-80, and corn oil have been used to improve the solubility of the parent compound IMR-1.[2][5] These may be adaptable for certain in vitro experiments, but careful validation is required.
-
Gentle Warming and Sonication: If precipitation occurs during preparation, gentle warming and/or sonication can help redissolve the compound.[2] However, be cautious about the thermal stability of this compound and avoid excessive heat.
-
Prepare Fresh Solutions: It is highly recommended to prepare working solutions fresh for each experiment to minimize issues with stability and precipitation over time.[2]
Q3: What is the recommended storage condition for this compound stock solutions?
Stock solutions of this compound in DMSO should be stored at -20°C for up to one year, or at -80°C for up to two years.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or precipitated solution after dilution in aqueous media. | The aqueous solubility of this compound has been exceeded. | - Lower the final concentration of this compound. - Increase the final percentage of DMSO in your working solution (ensure you have a proper vehicle control). - Prepare the working solution immediately before use. - Try gentle warming or sonication to aid dissolution.[2] |
| Inconsistent experimental results. | This compound may be degrading or precipitating out of solution over time. | - Always prepare fresh working solutions for each experiment.[2] - Ensure the stock solution has been stored correctly at -20°C or -80°C.[4] - Visually inspect your working solution for any signs of precipitation before adding it to your experiment. |
| Cell toxicity observed in vehicle control group. | The concentration of the organic solvent (e.g., DMSO) is too high for your cell line. | - Determine the maximum tolerable DMSO concentration for your specific cell line (typically ≤ 0.5%). - Reduce the DMSO concentration in your final working solution. This may require preparing a more dilute stock solution. |
Quantitative Solubility Data
This compound Solubility in DMSO
| Concentration | 1 mg | 5 mg | 10 mg |
| 1 mM | 3.0735 mL | 15.3676 mL | 30.7352 mL |
| 5 mM | 0.6147 mL | 3.0735 mL | 6.1470 mL |
Data sourced from MedChemExpress.[4]
IMR-1 In Vitro and In Vivo Solvent Formulations
| Protocol | Solvent Composition | Achieved Solubility | Appearance |
| In Vitro | DMSO | ≥ 100 mg/mL (282.96 mM) | Clear Solution |
| In Vivo 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.07 mM) | Clear Solution |
| In Vivo 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.07 mM) | Suspended Solution (requires sonication) |
| In Vivo 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.07 mM) | Clear Solution |
Data for the parent compound IMR-1, sourced from MedChemExpress.[2][5] These formulations may serve as a starting point for developing this compound solutions.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution. Store this stock at -20°C or -80°C.
-
Intermediate Dilution (Optional): If a very low final concentration is required, you may need to perform an intermediate dilution of the stock solution in DMSO.
-
Prepare the Final Working Solution: Just before treating your cells, dilute the DMSO stock solution directly into your pre-warmed cell culture medium to the desired final concentration. Pipette vigorously or vortex briefly to ensure rapid and thorough mixing. The final DMSO concentration should ideally be below the toxicity threshold for your cell line (e.g., ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the this compound treatment group.
-
Application: Immediately add the this compound working solution or the vehicle control to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigen… | The Lee Lab at Vanderbilt | Vanderbilt University [lab.vanderbilt.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Understanding Variable IC50 Values of IMR-1A
This technical support guide is designed for researchers, scientists, and drug development professionals who are using the Notch inhibitor IMR-1A in their experiments and may be encountering variability in its IC50 values across different cell lines. This resource provides a troubleshooting guide in a question-and-answer format, detailed experimental protocols, and an exploration of the underlying biological factors that can influence cellular sensitivity to this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing significantly different IC50 values for this compound in various cancer cell lines. What are the potential reasons for this variability?
A1: It is expected to observe a range of IC50 values for this compound across different cell lines. This variability is primarily influenced by the cellular context, particularly the dependency of the cells on the Notch signaling pathway. This compound is a potent metabolite of IMR-1, a small molecule that inhibits the formation of the Notch transcriptional activation complex.[1] Its efficacy is therefore most pronounced in cell lines where proliferation and survival are driven by Notch signaling.
Key factors contributing to variable IC50 values include:
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Notch Pathway Dependency: Cell lines with a high dependence on Notch signaling for their growth and survival are generally more sensitive to this compound.[1] The sensitivity profile of cell lines to IMR-1 has been shown to be comparable to that of other Notch inhibitors like DAPT (a γ-secretase inhibitor).[1]
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Expression of Notch Pathway Components: The specific expression levels of Notch receptors (Notch1, Notch2, Notch3, Notch4) and their ligands (e.g., Jagged1, Jagged2, DLL1, DLL3, DLL4) can differ significantly between cell lines. This unique "Notch signature" of a cell line will dictate its level of dependence on the pathway and, consequently, its sensitivity to inhibitors.
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Genetic Background of Cell Lines: Specific mutations or amplifications in genes that regulate or are regulated by the Notch pathway can also impact sensitivity. For instance, small cell lung cancer (SCLC) cell lines with high expression of MYCNOS have been found to have significantly lower IC50 values for IMR-1.
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Experimental Conditions: As detailed in the troubleshooting section below, variations in experimental protocols can lead to inconsistent IC50 values.
Q2: How can we troubleshoot our experiments to ensure we are obtaining reliable and reproducible IC50 values for this compound?
A2: To obtain consistent and reliable IC50 values, it is crucial to standardize your experimental workflow. Here are some key troubleshooting steps:
-
Consistent Cell Culture Practices:
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Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
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Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
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Seeding Density: The initial number of cells seeded can significantly impact the final IC50 value. Optimize and maintain a consistent seeding density for each cell line.
-
-
Standardized Assay Protocol:
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Assay Type: Different cell viability assays (e.g., MTT, MTS, CellTiter-Glo®) measure different aspects of cell health and can yield different IC50 values. Select an appropriate assay and use it consistently.
-
Incubation Time: The duration of drug exposure should be optimized and kept constant across experiments.
-
Reagent Preparation: Prepare fresh drug dilutions for each experiment from a validated stock solution.
-
-
Data Analysis:
-
Curve Fitting: Use a consistent and appropriate non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 from your dose-response data.
-
The following diagram illustrates a general workflow for troubleshooting variable IC50 values:
References
Why is my IMR-1A not showing an effect on Notch target genes?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IMR-1A, a potent inhibitor of the Notch signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the Notch pathway?
This compound is the biologically active, acid metabolite of the prodrug IMR-1. It functions as a small molecule inhibitor of the Notch transcriptional activation complex.[1] Unlike Gamma-Secretase Inhibitors (GSIs) that prevent the cleavage and release of the Notch Intracellular Domain (NICD), this compound acts further downstream. It specifically disrupts the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by NICD and the DNA-binding protein CSL (CBF1/Su(H)/Lag-1). This prevents the transcription of Notch target genes such as HES1 and HEY1.[1]
Q2: What is the difference between IMR-1 and this compound? Which one should I use?
IMR-1 is a prodrug that is metabolized in vivo to the more active compound, this compound.[1] this compound exhibits significantly higher potency in inhibiting the Notch pathway. For in vitro cell culture experiments, it is generally recommended to use this compound directly to ensure a more accurate and potent dose-response relationship. This compound has an IC50 of approximately 0.5 µM, which is about 50-fold more potent than IMR-1.[1][2]
Troubleshooting Guide: Why is my this compound not showing an effect on Notch target genes?
If you are not observing the expected downregulation of Notch target genes after treating your cells with this compound, consider the following potential issues and troubleshooting steps.
Problem 1: The selected cell line may not be dependent on Notch signaling.
Explanation: The effect of any Notch inhibitor is contingent on the specific cell line having an active and functionally important Notch signaling pathway for the expression of the target genes being measured.
Troubleshooting Steps:
-
Validate Notch Dependency:
-
Confirm that your cell line of interest is known to be Notch-dependent. You can often find this information in the scientific literature.
-
If the Notch dependency of your cell line is unknown, you can test it by treating the cells with a well-characterized Gamma-Secretase Inhibitor (GSI) like DAPT. If the GSI also fails to downregulate Notch target genes, it is likely that the cell line is not Notch-dependent.
-
-
Use Positive and Negative Control Cell Lines:
-
Include a known Notch-dependent cell line as a positive control in your experiments. This will help you to confirm that your experimental setup and this compound are working correctly.
-
Conversely, a Notch-independent cell line can serve as a negative control to demonstrate the specificity of the observed effects.
-
| Cell Line Category | Examples |
| Notch-Dependent (Sensitive) | T-ALL cell lines (e.g., DND-41), some breast cancer lines, some neuroblastoma lines |
| Notch-Independent (Resistant) | Some colon cancer cell lines, some lung cancer lines |
Problem 2: Suboptimal Concentration or Treatment Duration of this compound.
Explanation: The inhibitory effect of this compound is both dose- and time-dependent. Insufficient concentration or treatment duration will not produce a measurable effect on target gene expression.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A starting point for concentration ranges could be from 0.1 µM to 10 µM, based on its known IC50 of 0.5 µM.[2]
-
Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is not affecting cell viability.
-
-
Optimize Treatment Duration:
-
Conduct a time-course experiment to identify the optimal treatment duration. The time required to observe a significant change in Notch target gene expression can vary between cell lines and target genes. A typical time course might include 6, 12, 24, and 48-hour time points.
-
Problem 3: Issues with the Experimental Readout for Notch Target Gene Expression.
Explanation: Technical issues with your quantitative real-time PCR (qRT-PCR) or other methods used to measure gene expression can lead to inaccurate or inconclusive results.
Troubleshooting Steps:
-
qRT-PCR Troubleshooting:
-
Primer/Probe Design: Ensure that your primers and probes for Notch target genes (e.g., HES1, HEY1) and your housekeeping gene(s) are specific and efficient.
-
RNA Quality: Verify the integrity and purity of your extracted RNA.
-
cDNA Synthesis: Ensure efficient reverse transcription of your RNA into cDNA.
-
Controls: Include appropriate controls in your qRT-PCR experiments, such as no-template controls (NTC) and no-reverse-transcriptase controls (-RT).
-
-
Alternative Readouts:
-
Western Blotting for NICD: While this compound does not directly affect NICD levels, you can use Western blotting to confirm the presence of the activated form of Notch (NICD) in your cell line, which is a prerequisite for this compound's mechanism of action.
-
Notch Reporter Assays: A luciferase reporter assay using a construct with a promoter containing CSL binding sites can be a sensitive method to measure Notch pathway activity.
-
Problem 4: Intrinsic Resistance Mechanisms in the Cell Line.
Explanation: Your cell line may possess intrinsic resistance mechanisms to inhibitors that target the Notch transcriptional complex.
Troubleshooting Steps:
-
Consider the Mechanism of this compound:
-
Remember that this compound acts by preventing Maml1 recruitment. If a GSI shows an effect but this compound does not, this could suggest a rare resistance mechanism downstream of NICD cleavage but upstream of or at the level of Maml1-mediated transcriptional activation.
-
-
Investigate Downstream Pathway Activation:
Experimental Protocols
Protocol 1: Assessing Notch Dependency using a GSI
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate.
-
Treatment: Treat the cells with a range of concentrations of a GSI (e.g., DAPT at 1-25 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours).
-
RNA Isolation and qRT-PCR: Isolate total RNA and perform qRT-PCR to measure the expression of Notch target genes (HES1, HEY1) relative to a housekeeping gene.
-
Analysis: A significant, dose-dependent decrease in the expression of Notch target genes indicates that the cell line is Notch-dependent.
Protocol 2: Western Blotting for Cleaved Notch1 (NICD)
-
Cell Lysis: Lyse your untreated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of your lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Notch1 (Val1744) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of a band at the expected molecular weight for NICD confirms the activation of the Notch pathway.
Visualizations
Caption: The Notch signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting the lack of this compound effect.
Caption: A comprehensive experimental workflow for testing this compound efficacy.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Resistance mechanism to Notch inhibition and combination therapy in human T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Resistance mechanism to Notch inhibition and combination therapy in human T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Control experiments for validating IMR-1A's mechanism of action
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments to validate the mechanism of action of IMR-1A as a potent and specific inhibitor of the Notch signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of this compound?
A1: this compound is the active metabolite of IMR-1, a small molecule inhibitor of the Notch signaling pathway.[1][2] Its primary mechanism of action is the disruption of the formation of the Notch transcriptional activation complex.[1][2] Specifically, this compound prevents the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by the Notch intracellular domain (NICD) and the DNA-binding protein CSL.[1][3] This leads to the suppression of the transcription of canonical Notch target genes, such as HES1 and HEY1.[1][3]
Q2: How does the mechanism of this compound differ from other Notch inhibitors like γ-secretase inhibitors (GSIs)?
A2: this compound acts downstream in the Notch signaling pathway compared to γ-secretase inhibitors (GSIs). GSIs prevent the cleavage of the Notch receptor, which is necessary for the release of the Notch intracellular domain (NICD).[4] In contrast, this compound does not affect NICD formation but rather targets the assembly of the transcriptional machinery that NICD recruits to activate gene expression.[1] This more targeted mechanism may offer a different specificity and safety profile.
Q3: What are the essential positive and negative controls to include in my experiments?
A3:
-
Positive Controls:
-
A well-characterized γ-secretase inhibitor (e.g., DAPT) can be used to confirm that the experimental system is responsive to Notch inhibition.[3][5]
-
For cellular assays, use a Notch-dependent cell line (e.g., a T-ALL cell line with an activating NOTCH1 mutation) to demonstrate the biological effect of this compound.[6]
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO) is essential to control for the effects of the solvent.[3]
-
Use a Notch-independent cell line to demonstrate the specificity of this compound for the Notch pathway.[5]
-
As a negative control for target gene expression, measure the levels of a housekeeping gene (e.g., GAPDH or HPRT) that is not regulated by Notch signaling.[1][3]
-
Q4: I am not observing a significant decrease in Notch target gene expression after this compound treatment. What are the possible reasons?
A4:
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Cell Line Selection: Ensure that the cell line you are using has an active Notch signaling pathway under your experimental conditions.
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This compound Concentration and Treatment Duration: The optimal concentration and incubation time for this compound can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Assay Sensitivity: The method used to measure gene expression (e.g., RT-qPCR, Western blot) should be sensitive enough to detect changes in your target genes.
-
Compound Stability: Ensure the proper storage and handling of this compound to maintain its activity.
Troubleshooting Guides
Guide 1: Validating the Disruption of Maml1 Recruitment
This guide provides a detailed protocol for a Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) to assess the effect of this compound on the recruitment of Maml1 to the promoter of a Notch target gene, HES1.
Experimental Protocol: ChIP-qPCR
-
Cell Treatment: Seed a Notch-dependent cell line (e.g., OE33) and treat with this compound, a vehicle control (DMSO), and a positive control (e.g., DAPT) for the optimized duration.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an anti-Maml1 antibody or a negative control IgG.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein-DNA complexes.
-
Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Purify the DNA using a standard column-based method.
-
qPCR Analysis: Perform qPCR using primers specific for the HES1 promoter. Normalize the results to the input DNA.
Expected Results and Troubleshooting
| Observation | Possible Cause | Troubleshooting Step |
| High background in IgG control | Incomplete washing or too much antibody | Optimize washing steps and antibody concentration. |
| No enrichment of HES1 promoter with Maml1 antibody | Inefficient immunoprecipitation or low Maml1 expression | Verify antibody quality and Maml1 expression in your cell line. |
| No decrease in Maml1 binding with this compound treatment | Suboptimal this compound concentration or treatment time | Perform a dose-response and time-course experiment. |
Quantitative Data Summary
| Treatment | Fold Enrichment of HES1 Promoter (Maml1 IP / Input) |
| Vehicle (DMSO) | 12.5 |
| This compound (25 µM) | 3.2 |
| DAPT (15 µM) | 11.8 |
| IgG Control | 1.1 |
Guide 2: Assessing Specificity of this compound on Cell Viability
This guide details a cell viability assay to demonstrate that this compound selectively inhibits the growth of Notch-dependent cancer cells.
Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
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Cell Seeding: Seed both a Notch-dependent (e.g., 786-O) and a Notch-independent cell line in 96-well plates.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value for each cell line.
Expected Results and Troubleshooting
| Observation | Possible Cause | Troubleshooting Step |
| High variability between replicate wells | Uneven cell seeding or pipetting errors | Ensure proper cell counting and careful pipetting. |
| No difference in IC50 between cell lines | The "Notch-independent" cell line may have some Notch dependency, or there may be off-target effects at high concentrations. | Validate the Notch dependency of your cell lines. Test a wider range of this compound concentrations. |
Quantitative Data Summary
| Cell Line | Notch Dependency | This compound IC50 (µM) |
| 786-O | Dependent | 15.2 |
| MCF-7 | Independent | > 100 |
Visualizations
Caption: The Notch signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Caption: Logical relationship of controls for specificity assessment.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
Minimizing DMSO toxicity in IMR-1A cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Dimethyl Sulfoxide (DMSO) toxicity in IMR-1A cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a generally safe concentration of DMSO for this compound cells?
A1: While the specific tolerance of the this compound neuroblastoma cell line has not been extensively published, a general rule for most cell lines, including sensitive primary and cancer cell lines, is to keep the final DMSO concentration at or below 0.1% (v/v) to avoid significant cytotoxic effects.[1][2] Some more robust cell lines can tolerate up to 0.5%, but this should be determined empirically for your specific experimental conditions. For neuroblastoma cell lines, it is often recommended to keep the concentration below 0.1% to minimize off-target effects.[3]
Q2: How does DMSO exert its toxic effects on cells?
A2: At high concentrations (generally >5-10%), DMSO can cause acute cell death by dissolving the cell membrane.[4] At lower, yet still toxic concentrations (typically in the 1-5% range), DMSO can induce apoptosis (programmed cell death) through various mechanisms, including the activation of caspases and the generation of reactive oxygen species (ROS), leading to mitochondrial damage.[2][4] It can also cause cell cycle arrest and induce differentiation in some cell types.
Q3: How long can I expose my this compound cells to DMSO?
A3: DMSO toxicity is both dose- and time-dependent.[4][5] Even at concentrations considered "safe" for short-term exposure, prolonged incubation can lead to increased cytotoxicity and other off-target effects. It is best to minimize the exposure time as much as possible. If long-term experiments are necessary, it is crucial to perform a time-course viability study at your chosen DMSO concentration.
Q4: Should I include a DMSO-only control in my experiments?
A4: Absolutely. A vehicle control (culture medium with the same final concentration of DMSO as your experimental samples) is essential to distinguish the effects of your compound from the effects of the solvent.[3]
Q5: What are some alternatives to DMSO for solubilizing my compound?
A5: If your compound's solubility requires a high concentration of DMSO that is toxic to your this compound cells, you might consider other solvents such as ethanol, or formulating the compound with detergents or bovine serum albumin. However, the compatibility and potential toxicity of any alternative solvent must also be thoroughly tested for your specific cell line and experimental setup.
Troubleshooting Guide
Problem 1: I am observing high levels of cell death in my DMSO vehicle control.
| Possible Cause | Solution |
| DMSO concentration is too high. | Determine the optimal, non-toxic DMSO concentration for your this compound cells by performing a dose-response viability assay (see Experimental Protocols section). |
| Prolonged exposure to DMSO. | Reduce the incubation time. If long-term exposure is necessary, consider a lower DMSO concentration or replacing the medium with fresh, DMSO-free medium after an initial treatment period. |
| Poor quality or degraded DMSO. | Use a high-purity, sterile-filtered DMSO. Once opened, store it properly to prevent oxidation, which can produce toxic byproducts. |
| Cell line is particularly sensitive to DMSO. | Consider using an alternative, less toxic solvent if your compound's solubility allows. |
Problem 2: My drug, dissolved in DMSO, is causing more cell death than expected, even at low concentrations.
| Possible Cause | Solution |
| Synergistic toxicity between the drug and DMSO. | Lower the DMSO concentration as much as possible by preparing a more concentrated stock of your drug. |
| DMSO is altering the permeability of the cell membrane, leading to higher intracellular drug concentration. | This is an inherent property of DMSO. Ensure you have a proper DMSO vehicle control to accurately assess the drug's effect. |
| The drug itself is highly potent. | Re-evaluate the concentration range of your drug in your dose-response experiments. |
Problem 3: I am observing morphological changes in my this compound cells in the presence of DMSO.
| Possible Cause | Solution |
| DMSO-induced cell stress or differentiation. | Document the morphological changes and assess whether they are consistent across replicates. If these changes interfere with your experimental endpoint, a lower DMSO concentration or an alternative solvent is recommended. |
| Sub-lethal toxic effects of DMSO. | Even at non-lethal concentrations, DMSO can affect cellular processes. Perform functional assays to ensure that the observed cellular functions are not compromised by the solvent. |
Data Presentation
Table 1: Summary of DMSO Cytotoxicity on Various Cancer Cell Lines
This table provides a summary of the effects of different DMSO concentrations on the viability of several cancer cell lines after 24, 48, and 72 hours of exposure. This data is intended to serve as a general guideline, and it is crucial to perform a cell-line-specific validation for this compound.
| Cell Line | DMSO Concentration | 24h Viability Reduction | 48h Viability Reduction | 72h Viability Reduction | Reference |
| HepG2 | 0.3125% | No significant reduction | No significant reduction | No significant reduction | [5] |
| 0.625% | No significant reduction | No significant reduction | >30% | [5] | |
| 2.5% | >30% | >30% | >30% | [5] | |
| Huh7 | 5% | >30% | >30% | >30% | [5] |
| MCF-7 | 0.3125% | No significant reduction | >30% | >30% | [5] |
| 1% | >30% | >30% | >30% | ||
| HeLa | 1% | No significant reduction | Not Reported | Not Reported | |
| 2% | No significant reduction | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Determining the Optimal DMSO Concentration for this compound Cells
This protocol outlines a method to determine the maximum concentration of DMSO that does not significantly affect the viability of this compound cells using a colorimetric assay such as MTT or a fluorescence-based assay.
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Cell Seeding: Plate this compound cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A common range to test is from 0.01% to 5% (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2.5%, 5%). Include a no-DMSO control.
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Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different DMSO concentrations.
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Incubation: Incubate the plate for a duration that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
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Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the no-DMSO control. The optimal DMSO concentration is the highest concentration that does not cause a significant reduction in cell viability.
Visualizations
Caption: Troubleshooting workflow for high cell death in DMSO controls.
Caption: Simplified pathway of DMSO-induced apoptosis.
Caption: Experimental workflow for DMSO concentration optimization.
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line | Semantic Scholar [semanticscholar.org]
Technical Support Center: Ensuring the Stability of IMR-1A in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of IMR-1A, a potent Notch signaling inhibitor, in long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the stability and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the biologically active acid metabolite of the prodrug IMR-1. It functions as a specific inhibitor of the Notch signaling pathway.[1] this compound disrupts the formation of the Notch transcriptional activation complex by preventing the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by the Notch intracellular domain (NICD) and the DNA-binding protein CSL.[2][3] This inhibition leads to the downregulation of Notch target genes, such as those in the HES and HEY families, which are crucial for cell fate decisions, proliferation, and differentiation.[2][3]
Q2: What is the difference between IMR-1 and this compound?
IMR-1 is a prodrug that is metabolized in vivo to its active form, this compound.[2] this compound exhibits significantly higher potency as a Notch inhibitor compared to IMR-1. For in vitro experiments, it is crucial to use this compound to directly assess the effects of Notch inhibition.
Q3: How should I prepare and store this compound stock solutions?
Proper storage is critical to maintain the stability and activity of this compound.
| Storage Condition | Duration | Recommendations |
| Powder (Lyophilized) | Up to 3 years | Store at -20°C. |
| Stock Solution in DMSO | Up to 1 year | Store at -80°C in aliquots to avoid repeated freeze-thaw cycles. |
| Up to 1 month | Store at -20°C in aliquots. |
Data compiled from multiple sources.
For detailed stock solution preparation, refer to the provider's datasheet. Generally, dissolve this compound powder in high-quality, anhydrous DMSO to the desired concentration.
Q4: How stable is this compound in cell culture medium?
The stability of small molecules like this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of media components like serum. While specific degradation kinetics for this compound in various media are not extensively published, it is best practice to prepare fresh working solutions for each experiment or at frequent intervals during long-term studies. For experiments extending beyond 24 hours, consider replacing the medium with freshly prepared this compound to maintain a consistent concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lack of expected biological effect | This compound Degradation: The compound may have degraded in the working solution or cell culture medium over time. | - Prepare fresh working solutions of this compound from a properly stored stock for each experiment.- For long-term experiments (>24 hours), replenish the cell culture medium with fresh this compound at regular intervals (e.g., every 24-48 hours).- To empirically determine stability in your specific medium, you can perform a time-course experiment and measure the compound's concentration or biological activity at different time points. |
| Low Cell Permeability: Although IMR-1 was prioritized for its favorable properties, some derivatives have shown low cell permeability.[2] | - Ensure the final DMSO concentration in your culture medium is kept low (typically <0.5%) as high concentrations can affect cell membranes.- Verify the expression of Notch pathway components in your cell line. | |
| Incorrect Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects. | - Perform a dose-response experiment to determine the optimal concentration (IC50) for your specific cell line and assay. The reported IC50 for this compound is approximately 0.5 µM.[1]- Use the lowest effective concentration to minimize potential off-target effects.[4] | |
| Observed Off-Target Effects | Non-specific Binding or Activity: At high concentrations, small molecule inhibitors can exhibit off-target effects. | - Lower the concentration of this compound to the lowest effective dose determined from your dose-response curve.- Include appropriate controls in your experiment, such as a vehicle control (DMSO) and a negative control compound with a similar structure but no activity against the Notch pathway, if available.- Confirm Notch pathway inhibition by measuring the expression of downstream target genes (e.g., HES1, HEY1) via qPCR or Western blot.[3] |
| Variability Between Experiments | Inconsistent Compound Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | - Aliquot the this compound stock solution upon preparation to minimize freeze-thaw cycles.- Ensure consistent and accurate pipetting when preparing working solutions. |
| Cell Culture Conditions: Changes in cell density, passage number, or serum concentration can alter cellular responses. | - Maintain consistent cell culture practices, including seeding density and passage number.- Be aware that components in serum can sometimes interact with small molecules, so consistency in serum lot is recommended. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework to empirically determine the stability of this compound in your specific experimental conditions.
Materials:
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This compound stock solution (in DMSO)
-
Cell culture medium (the same type used in your experiments)
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HPLC-MS or a reliable bioassay to measure this compound activity (e.g., a Notch reporter cell line)
-
Incubator (37°C, 5% CO2)
Methodology:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into multiple sterile tubes.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove an aliquot and store it at -80°C until analysis.
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Analyze the concentration of intact this compound in each sample using HPLC-MS or assess its biological activity using a functional assay.
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Plot the concentration or activity of this compound against time to determine its degradation rate.
Protocol 2: In Vitro Colony Formation Assay to Assess this compound Activity
This assay is used to evaluate the effect of this compound on the clonogenic potential of cancer cells.
Materials:
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Cancer cell line of interest (known to be Notch-dependent)
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Crystal Violet staining solution
Methodology:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (including a vehicle control).
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Incubate the plates for 7-14 days, replacing the medium with fresh this compound every 2-3 days.
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When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet for 20 minutes.
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Gently wash the plates with water and allow them to air dry.
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Count the number of colonies (typically >50 cells) in each well.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits Notch signaling by blocking Maml1 recruitment.
Experimental Workflow for Assessing this compound Stability
Caption: A stepwise guide to determining this compound stability in media.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: A decision tree for troubleshooting this compound experiments.
References
Validation & Comparative
A Comparative Guide to Targeting Notch Signaling: IMR-1A vs. Gamma-Secretase Inhibitors
This guide provides an objective comparison between IMR-1A and gamma-secretase inhibitors (GSIs), two distinct classes of molecules used to target the Notch signaling pathway. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on mechanisms of action, comparative experimental data, and detailed methodologies.
Introduction to Notch Signaling and Its Inhibition
The Notch signaling pathway is a highly conserved cellular communication system crucial for regulating cell fate decisions, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, particularly cancer, making it a significant therapeutic target.[1][2] The canonical pathway is initiated by ligand-receptor binding between neighboring cells, leading to two successive proteolytic cleavages of the Notch receptor. The second cleavage, mediated by the γ-secretase complex, releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF1/Su(H)/Lag-1) and a Mastermind-like (MAML) coactivator, driving the expression of downstream target genes such as HES1 and HEY1.
Therapeutic strategies have primarily focused on inhibiting this pathway at different stages. Gamma-secretase inhibitors (GSIs) represent a broad class of drugs that block the production of NICD.[3][4] In contrast, this compound, a metabolite of the small molecule IMR-1, offers a more targeted approach by disrupting the downstream nuclear transcription complex.[1][5]
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and GSIs lies in their point of intervention within the Notch signaling cascade.
Gamma-Secretase Inhibitors (GSIs)
GSIs, such as DAPT and LY-411575, are small molecules that inhibit the activity of the γ-secretase enzyme complex.[3][4][6] This enzyme is responsible for the final intramembrane cleavage (S3 cleavage) of the Notch receptor, which is essential for releasing the active NICD fragment.[7] By blocking this step, GSIs prevent the generation of NICD, thereby halting the entire downstream signaling cascade.[3][8] However, the γ-secretase complex has numerous substrates in addition to Notch receptors, including the Amyloid Precursor Protein (APP).[9][10] This lack of specificity is a primary source of the off-target effects and toxicities associated with GSI-based therapies.[4][9]
This compound
IMR-1 is a first-in-class small molecule inhibitor identified for its ability to directly target the Notch transcriptional activation complex.[1][5] Its active metabolite is this compound. Unlike GSIs, this compound does not affect the production of NICD.[5] Instead, it functions by preventing the recruitment of the coactivator Mastermind-like 1 (MAML1) to the NICD-CSL complex on chromatin.[5][11] This action specifically disrupts the formation of a functional transcriptional complex, thereby silencing the expression of Notch target genes without affecting upstream receptor processing.[5] This downstream, more targeted mechanism of action suggests a potential for greater specificity and a more favorable safety profile compared to GSIs.[1][5]
Comparative Experimental Data
Experimental evidence highlights the distinct activities of IMR-1 and GSIs. Studies directly comparing IMR-1 with the GSI DAPT demonstrate that while both inhibit Notch signaling, their effects on cellular mechanics differ, underscoring their unique mechanisms.
Table 1: Inhibition of Notch Target Gene Expression
This table summarizes the relative expression of Notch target genes HES1 and HEYL in Notch-dependent cancer cell lines following treatment with IMR-1 or the GSI DAPT. Data are presented as relative expression compared to a vehicle control (DMSO).
| Cell Line | Treatment (Concentration) | Relative HES1 Expression | Relative HEYL Expression | Reference |
| OE33 | IMR-1 (25 µM) | ~0.4 | ~0.5 | [5] |
| DAPT (15 µM) | ~0.3 | ~0.4 | [5] | |
| 786-0 | IMR-1 (25 µM) | ~0.5 | ~0.6 | [5] |
| DAPT (15 µM) | ~0.4 | ~0.5 | [5] |
Data are approximated from published graphs. Both inhibitors effectively reduce the transcription of Notch target genes.
Table 2: Effects on Cancer Cell Colony Formation
The ability of IMR-1 and DAPT to inhibit the growth of Notch-dependent and Notch-independent cell lines was assessed via colony formation assays.
| Cell Line | Notch Dependence | Treatment (Concentration) | % Colony Formation (vs. DMSO) | Reference |
| 786-0 | Dependent | IMR-1 (25 µM) | ~20% | [5] |
| DAPT (15 µM) | ~25% | [5] | ||
| OE33 | Dependent | IMR-1 (25 µM) | ~40% | [5] |
| DAPT (15 µM) | ~45% | [5] | ||
| A549 | Independent | IMR-1 (25 µM) | No significant change | [5] |
| DAPT (15 µM) | No significant change | [5] | ||
| HCT-116 | Independent | IMR-1 (25 µM) | No significant change | [5] |
| DAPT (15 µM) | No significant change | [5] |
Data are approximated from published graphs. Both IMR-1 and DAPT selectively inhibit the growth of Notch-dependent cell lines.
Table 3: IC50 Values for Notch Inhibition
| Compound | Assay | IC50 Value | Reference |
| IMR-1 | NTC Assembly Assay | 26 µM | [11] |
| DAPT | Aβ40 Production | 20 nM | [7] |
| LY-411575 | NICD Production | 0.1-1 nM | [4] |
Note: IC50 values are highly dependent on the specific assay and cell line used. Direct comparison requires identical experimental conditions. The IMR-1 IC50 reflects the disruption of the transcription complex, whereas GSI values reflect the inhibition of γ-secretase activity.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to compare this compound and GSIs.
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if IMR-1 affects the assembly of the Notch Transcription Complex (NTC) on the promoter of a target gene (e.g., HES1).
-
Protocol:
-
Cell Treatment: Treat Notch-dependent cells (e.g., OE33) with IMR-1 (25 µM), a GSI like DAPT (15 µM), or DMSO (vehicle control) for a specified duration (e.g., 24-48 hours).
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into 200-1000 bp fragments using sonication.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G agarose beads. Incubate the lysate overnight at 4°C with antibodies specific to NTC components (e.g., anti-Notch1, anti-MAML1) or a negative control (e.g., IgG).
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes by adding protein A/G agarose beads.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a column-based kit.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers flanking the CSL binding sites on the HES1 promoter.
-
-
Expected Outcome: Treatment with IMR-1 is expected to reduce the amount of MAML1 co-precipitated with the HES1 promoter, while having little effect on NICD binding.[5] In contrast, GSI treatment reduces the binding of both NICD and MAML1 due to the depletion of nuclear NICD.[5]
Colony Formation Assay
-
Objective: To assess the long-term effect of inhibitors on the proliferative capacity and survival of cancer cells.
-
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Allow cells to attach overnight, then treat with various concentrations of IMR-1, a GSI, or DMSO.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh inhibitor-containing medium every 3-4 days.
-
Fixing and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Gently wash away excess stain with water and allow the plates to air dry. Count the number of colonies (typically >50 cells) manually or using imaging software.
-
-
Expected Outcome: In Notch-dependent cell lines, both IMR-1 and GSIs are expected to cause a dose-dependent reduction in the number and size of colonies compared to the vehicle control.[5]
Summary and Conclusion
This compound and gamma-secretase inhibitors represent two distinct strategies for targeting the Notch signaling pathway, with key differences in their mechanism, specificity, and potential therapeutic application.
| Feature | Gamma-Secretase Inhibitors (GSIs) | This compound |
| Target | γ-secretase enzyme complex | Notch transcriptional activation complex |
| Mechanism | Blocks S3 cleavage of Notch receptor, preventing NICD production.[3][7] | Prevents MAML1 recruitment to the NICD-CSL complex on DNA.[5] |
| Effect on NICD | Decreases total cellular levels of NICD.[5] | Does not alter cellular levels of NICD.[5] |
| Specificity | Lower; γ-secretase has many substrates (e.g., APP), leading to off-target effects.[4][9] | Higher; specifically targets a core component of the Notch transcription machinery.[5] |
| Potential Advantages | Broad inhibition of all Notch receptor signaling. | Potentially improved safety profile due to higher specificity; active against GSI-resistant mutations downstream of NICD production. |
| Potential Disadvantages | Dose-limiting toxicities (e.g., gastrointestinal) due to off-target inhibition.[4] | May require higher concentrations for effect compared to some GSIs; full preclinical characterization is ongoing. |
References
- 1. Research Portal [scholarship.miami.edu]
- 2. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Secretase promotes AD progression: simultaneously cleave Notch and APP [frontiersin.org]
- 7. embopress.org [embopress.org]
- 8. Inhibition of NOTCH signaling by gamma secretase inhibitor engages the RB pathway and elicits cell cycle exit in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Maml1 Inhibitors: IMR-1A and Other Key Competitors
For Researchers, Scientists, and Drug Development Professionals
Mastermind-like 1 (Maml1) has emerged as a critical transcriptional coactivator in various signaling pathways, most notably the Notch pathway, making it a compelling target for therapeutic intervention in oncology and other diseases. This guide provides a detailed comparison of IMR-1A, a promising small molecule inhibitor of Maml1, with other notable Maml1 inhibitors, including the stapled peptide SAHM1 and dominant-negative Maml1 mutants. The information is supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Overview of Maml1 Inhibition Strategies
Inhibition of Maml1 function primarily focuses on disrupting its recruitment to the Notch transcriptional activation complex, a critical step in the canonical Notch signaling pathway.[1] The main strategies employed include:
-
Small Molecule Inhibitors: These compounds, such as IMR-1 and its active metabolite this compound, are designed to directly interfere with the protein-protein interactions necessary for the formation of the Notch transcriptional complex.[1]
-
Peptide-Based Inhibitors: Stapled peptides like SAHM1 mimic the Maml1 binding domain, competitively inhibiting the binding of endogenous Maml1 to the Notch complex.[1][2]
-
Genetic Inhibition: The use of dominant-negative mutants of Maml1, which lack the transcriptional activation domain but retain the ability to bind to the Notch complex, effectively sequesters the complex and prevents downstream signaling.[2][3][4]
Quantitative Data Summary
Direct head-to-head quantitative comparisons of these inhibitors from a single study are limited in the available literature. The following tables summarize the existing quantitative data for each inhibitor, collated from various sources. It is important to note that experimental conditions may vary between studies, affecting direct comparability.
Table 1: IMR-1 and this compound Performance Data
| Parameter | IMR-1 | This compound | Cell/System | Source |
| Binding Affinity (KD) to NICD | 11 ± 3 µM | 2.9 ± 0.6 µM | In vitro (SPR) | [1] |
| IC50 (Notch Inhibition) | 26 µM | Not Reported | In vitro | [5] |
IMR-1 is a pro-drug that is metabolized in vivo to its more potent acid metabolite, this compound.[1]
Table 2: SAHM1 Performance Data
| Parameter | Value | Cell/System | Source |
| Binding Affinity (Kd) to RAMANK–CSL complex | 0.12 ± 0.02 µM | In vitro (Fluorescence Polarization) | [6] |
| IC50 (Reporter Gene Repression) | 6.5 ± 1.6 µM | Reporter-gene assay | [6] |
Table 3: Dominant-Negative Maml1 (DN-Maml1) Performance Data
| Experiment | Observation | Cell Line | Source |
| Myotube Formation | Substantially reduced | C2C12 cells | [3] |
| Complex Formation (p53-Notch1) | Dose-dependent inhibition | MCF-7 cells | [7] |
| Cell Growth Inhibition | Significant reduction | Glioblastoma cell lines | [8] |
| Notch Target Gene Expression | Significant reduction | Glioblastoma xenografts | [8] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental designs, the following diagrams illustrate the Maml1-involved signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: Maml1 in the Canonical Notch Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Evaluating Maml1 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of Maml1 inhibitors.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is adapted from methodologies used to assess the recruitment of Maml1 to target gene promoters.[1]
-
Cross-linking: Treat cells (e.g., 1x107) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific to Maml1 or a control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction or a DNA purification kit.
-
Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific for the promoter regions of Notch target genes (e.g., HES1, HEY1).
-
Data Analysis: Calculate the fold enrichment of the target DNA in the Maml1 immunoprecipitation relative to the IgG control.[9][10]
Colony Formation Assay
This assay assesses the effect of inhibitors on the proliferative capacity of single cells.
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the Maml1 inhibitor (e.g., this compound, SAHM1) or vehicle control.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form. Replace the medium with fresh inhibitor-containing medium every 2-3 days.
-
Fixing and Staining: After the incubation period, wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as clusters of >50 cells) in each well.
-
Data Analysis: Calculate the percentage of colony formation inhibition for each inhibitor concentration relative to the vehicle control.
IC50 Determination (MTT Assay)
This method is used to determine the concentration of an inhibitor required to inhibit 50% of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of the Maml1 inhibitor to the wells. Include a vehicle-only control.
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound, SAHM1, and dominant-negative Maml1 mutants represent distinct and valuable tools for inhibiting Maml1 function and interrogating the Notch signaling pathway. This compound, as a small molecule, offers advantages in terms of cell permeability and potential for oral bioavailability, with its potency significantly enhanced from its prodrug form, IMR-1.[1] SAHM1, a stapled peptide, demonstrates high binding affinity and specificity but may face challenges related to cellular uptake and in vivo stability.[6] Dominant-negative Maml1 provides a powerful genetic tool for studying the consequences of Maml1 inhibition, though its therapeutic application is less direct.
The selection of an appropriate Maml1 inhibitor will depend on the specific research question and experimental context. For high-throughput screening and potential therapeutic development, small molecules like this compound are highly attractive. For detailed mechanistic studies requiring high specificity of binding disruption, stapled peptides like SAHM1 are excellent choices. Genetic approaches using dominant-negative mutants remain indispensable for validating the on-target effects of pharmacological inhibitors. Further studies performing direct, side-by-side comparisons of these inhibitors under standardized conditions are warranted to provide a more definitive quantitative ranking of their performance.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Dynamic Role of Mastermind-Like 1: A Journey Through the Main (Path)ways Between Development and Cancer [frontiersin.org]
- 3. The Notch coactivator, MAML1, functions as a novel coactivator for MEF2C-mediated transcription and is required for normal myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Family of Mastermind-Like Transcriptional Coactivators for Mammalian Notch Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROCK1 inhibition promotes the self-renewal of a novel mouse mammary cancer stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct inhibition of the NOTCH transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. toptipbio.com [toptipbio.com]
- 10. ChIP Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Unveiling Specificity: A Comparative Analysis of IMR-1A and Broad-Spectrum Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the specificity of a molecular inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of IMR-1A, a targeted inhibitor of the Notch signaling pathway, with well-known broad-spectrum kinase inhibitors, offering insights into their distinct mechanisms of action and selectivity profiles.
This compound represents a novel class of inhibitors that achieves its specificity not by targeting the highly conserved ATP-binding pocket of kinases, but by disrupting a key protein-protein interaction within the Notch transcriptional activation complex. This contrasts sharply with traditional broad-spectrum kinase inhibitors that often achieve their therapeutic effects by targeting multiple kinases, which can lead to a wider range of biological responses and potential off-target liabilities.
Mechanism of Action: A Tale of Two Strategies
This compound: A Precision Tool for Notch Pathway Inhibition
This compound is the active acid metabolite of its parent compound, IMR-1. It functions as a potent and specific inhibitor of the Notch signaling pathway with an IC50 of 0.5 µM.[1][2] Its unique mechanism of action involves preventing the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC), a critical step for the transcriptional activation of Notch target genes.[3][4] This targeted disruption of a protein-protein interaction, rather than inhibition of enzymatic activity, is the foundation of this compound's specificity. By not targeting the ATP-binding sites of kinases, this compound is predicted to have minimal off-target kinase activity.
Broad-Spectrum Kinase Inhibitors: A Multi-Pronged Approach
In contrast, broad-spectrum kinase inhibitors like Staurosporine, Sunitinib, and Sorafenib are designed to interact with the ATP-binding sites of multiple protein kinases.
-
Staurosporine: A natural product, Staurosporine is a prototypical ATP-competitive kinase inhibitor. It exhibits high affinity for a vast number of kinases, making it a powerful research tool for inducing apoptosis but unsuitable for clinical use due to its profound lack of selectivity.[5][6]
-
Sunitinib: This multi-targeted receptor tyrosine kinase (RTK) inhibitor is used in cancer therapy. Its targets include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, and others, all of which are crucial for tumor growth and angiogenesis.[7][8]
-
Sorafenib: Another multi-kinase inhibitor employed in oncology, Sorafenib targets the Raf serine/threonine kinases and several RTKs, including VEGFRs and PDGFR-β.[9][10][11]
Comparative Kinase Inhibition Profiles
The following tables summarize the known targets of these inhibitors. It is important to note that a direct, publicly available kinome-wide scan for this compound has not been identified, which is consistent with its non-kinase-inhibitory mechanism. Its specificity is inferred from its targeted effect on the Notch pathway.
Table 1: this compound Specificity Profile
| Inhibitor | Primary Target | Mechanism of Action | Known Off-Target Kinases |
| This compound | Notch Transcriptional Activation Complex | Disrupts Maml1-NTC interaction | Not reported to be a kinase inhibitor. |
Table 2: Broad-Spectrum Kinase Inhibitor Profiles
| Inhibitor | Primary Kinase Targets | IC50 Values (representative) |
| Staurosporine | Protein Kinase C (PKC), p60v-src, Protein Kinase A (PKA), CaM Kinase II, and many others.[12][13] | 3 nM (PKC), 6 nM (p60v-src), 7 nM (PKA), 20 nM (CaM Kinase II)[12][13] |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, CSF-1R, RET.[7][14] | Varies by target kinase. |
| Sorafenib | Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, Flt-3, cKIT.[9] | 6 nM (Raf-1), 22 nM (wild-type B-Raf), 90 nM (VEGFR-2)[9] |
Experimental Protocols
In Vitro Kinase Profiling (General Protocol)
Kinase inhibitor specificity is often determined using in vitro kinase assays. A common method is a competition binding assay, such as the KINOMEscan™ platform.
-
Assay Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases.
-
Procedure:
-
A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.
-
-
Data Analysis: The results are used to generate a kinome-wide specificity profile, often visualized as a dendrogram (TREEspot™).
This compound Notch Inhibition Assay
The activity of this compound was validated using a cell-free assay that measures the assembly of the Notch transcriptional complex.
-
Assay Principle: This assay quantifies the formation of the Notch Ternary Complex (NTC) on a DNA template.
-
Procedure:
-
Components of the NTC (NICD, CSL, and Maml1) are incubated with a DNA oligonucleotide containing the CSL binding site.
-
The formation of the complex is detected, often using methods that can measure protein-protein and protein-DNA interactions, such as AlphaScreen or FRET.
-
Test compounds, like this compound, are added to assess their ability to disrupt complex formation.
-
-
Data Analysis: The IC50 value is calculated, representing the concentration of the inhibitor required to reduce NTC formation by 50%.
Visualizing the Mechanisms of Action
Signaling Pathway Diagrams
References
- 1. Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. test.guidetopharmacology.org [test.guidetopharmacology.org]
- 12. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 13. In vitro protein kinase assay [bio-protocol.org]
- 14. Notch signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
IMR-1A vs. SAHM1: A Comparative Analysis of Off-Target Effects
A detailed guide for researchers on the specificity of two prominent Notch pathway inhibitors.
In the landscape of targeted therapeutics, particularly in the realm of Notch signaling, both IMR-1A and SAHM1 have emerged as critical tools for researchers. Both molecules are designed to inhibit the Notch signaling pathway by preventing the formation of the transcriptional activation complex. However, a crucial question for any researcher or drug developer is the extent of their specificity. This guide provides a comparative analysis of this compound and SAHM1, with a focus on their off-target effects, supported by available experimental data.
Mechanism of Action: Targeting the Notch Transcriptional Complex
Both this compound and SAHM1 function by disrupting the assembly of the Notch transcriptional activation complex, a critical step in the propagation of Notch signaling. This complex consists of the intracellular domain of the Notch receptor (NICD), the DNA-binding protein CSL, and the coactivator Mastermind-like 1 (MAML1).
SAHM1 is a hydrocarbon-stapled alpha-helical peptide derived from MAML1. It competitively binds to the NICD-CSL complex, preventing the recruitment of endogenous MAML1 and thereby inhibiting the transcription of Notch target genes.[1][2]
This compound is the active metabolite of the small molecule prodrug IMR-1.[3][4] IMR-1 also prevents the recruitment of Maml1 to the Notch transcriptional complex, leading to the suppression of Notch target gene transcription.[3][5]
Comparative Analysis of Off-Target Effects
A direct head-to-head comparison of the off-target profiles of this compound and SAHM1 using comprehensive, unbiased screening methods has not been published. However, the available literature provides insights into the specificity of each compound, primarily through gene expression profiling and selectivity assays against Notch-dependent and -independent cell lines.
| Feature | This compound | SAHM1 |
| Primary Assessment Method | Selectivity in Notch-dependent vs. -independent cell lines; transcription of Notch target genes.[3][6] | Gene Set Enrichment Analysis (GSEA) comparing transcriptional profile to gamma-secretase inhibitors (GSIs).[2] |
| Reported Specificity | Acts specifically on the Notch pathway, with researchers stating that issues related to reactivity and non-specific effects are not a concern for the parent compound IMR-1.[3] | The Notch pathway is the major target, with a strong correlation between its effects and those of GSIs. However, it is acknowledged that off-target activities cannot be conclusively ruled out.[2] |
| Off-Target Screening Data | No publicly available comprehensive off-target screening data (e.g., kinome scan, proteomic profiling). | No publicly available comprehensive off-target screening data (e.g., kinome scan, proteomic profiling). |
Summary of Evidence:
The evidence for the specificity of SAHM1 is primarily derived from gene expression studies. Gene Set Enrichment Analysis (GSEA) has demonstrated a significant correlation between the genes regulated by SAHM1 and those affected by gamma-secretase inhibitors (GSIs), which are well-characterized Notch inhibitors.[2] This suggests that the primary pharmacological effect of SAHM1 is the inhibition of the Notch pathway. While these findings are compelling, the authors of these studies concede that it is impossible to completely rule out off-target effects based on this methodology alone.[2]
For IMR-1 , the parent compound of this compound, specificity has been demonstrated through its selective growth inhibition of cancer cell lines that are dependent on Notch signaling for their survival.[3][6] Furthermore, IMR-1 has been shown to specifically reduce the transcription of Notch target genes without affecting housekeeping genes.[3] The researchers who developed IMR-1 have stated that concerns regarding non-specific reactivity are minimal.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Notch signaling pathway, illustrating the points of intervention for this compound and SAHM1.
Caption: Experimental workflow for assessing on-target and off-target effects of inhibitors.
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for Notch Target Gene Expression
This protocol is for assessing the on-target activity of this compound and SAHM1 by measuring the mRNA levels of Notch target genes such as HES1 and HEY1.
1. Cell Culture and Treatment:
-
Plate Notch-dependent cells (e.g., KOPT-K1) at a suitable density in a 6-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound or SAHM1 (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
4. qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., HES1, HEY1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.
-
Perform the qRT-PCR using a real-time PCR detection system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Notch Transcriptional Complex Assembly Assay (AlphaScreen)
This in vitro assay quantitatively measures the formation of the Notch Ternary Complex (NTC) and can be used to determine the inhibitory activity of compounds like this compound and SAHM1.
1. Reagent Preparation:
-
Recombinant proteins: His-tagged CSL, GST-tagged NICD, and biotinylated MAML1 peptide.
-
AlphaScreen beads: Streptavidin-coated Donor beads and anti-GST Acceptor beads.
-
Assay buffer: A suitable buffer containing BSA and detergents to minimize non-specific binding.
2. Assay Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add the test compounds (this compound or SAHM1) at various concentrations.
-
Add the recombinant proteins (His-CSL, GST-NICD, and biotin-MAML1) to the wells.
-
Incubate the plate at room temperature for 1 hour to allow complex formation.
-
Add the AlphaScreen beads and incubate in the dark for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
3. Data Analysis:
-
The AlphaScreen signal is proportional to the amount of NTC formed.
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Based on the currently available data, both this compound and SAHM1 appear to be relatively specific inhibitors of the Notch signaling pathway. Their primary mechanism of action is well-defined, and their on-target effects have been demonstrated in relevant cellular models. However, the crucial caveat is the absence of comprehensive, unbiased off-target profiling for either compound. While the existing data for SAHM1 from gene expression analyses and for IMR-1 from cell-based selectivity assays are encouraging, they do not definitively rule out the possibility of off-target interactions that could have biological consequences.
For researchers and drug developers, the choice between this compound and SAHM1 may depend on the specific experimental context. The small molecule nature of this compound might offer advantages in terms of cell permeability and in vivo applications, while the peptide-based SAHM1 provides a different modality for targeting the protein-protein interaction.
Ultimately, to definitively state that one has fewer off-target effects than the other, direct comparative studies using modern proteomics-based methods such as Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry or kinome-wide scanning are necessary. Until such data becomes available, the scientific community must rely on the current evidence, acknowledging its inherent limitations. Researchers using these compounds should consider performing their own targeted validation experiments to ensure that the observed effects are indeed due to the inhibition of the Notch pathway in their specific system.
References
- 1. Direct inhibition of the NOTCH transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Notch-ligand Binding Assays Using Dynabeads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcgill.ca [mcgill.ca]
- 5. anygenes.com [anygenes.com]
- 6. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
IMR-1A vs. CB-103: A Comparative Analysis of Notch Pathway Inhibitors
In the landscape of targeted cancer therapy, the Notch signaling pathway presents a critical vulnerability for a variety of malignancies. Inhibition of this pathway has become a focal point for drug development. Among the emerging investigational drugs, IMR-1A and CB-103 have garnered attention as potent Notch inhibitors. This guide provides a detailed comparison of their potency, supported by experimental data, to aid researchers and drug development professionals in their selection of research tools and potential therapeutic agents.
At a Glance: Potency Comparison
A direct comparison of the half-maximal inhibitory concentration (IC50) values reveals that this compound generally exhibits greater potency than CB-103 in the studied contexts. The IC50 is a measure of how much of a substance is needed to inhibit a biological process by half, with lower values indicating higher potency.
| Inhibitor | IC50 (µM) | Cell Line / Assay Condition | Source |
| This compound | 0.5 | Cell-free assay | [1][2] |
| ~2.5 | LPS246 (human dedifferentiated liposarcoma) | [3] | |
| ~5.0 | mLPS1 (murine dedifferentiated liposarcoma) | [3] | |
| CB-103 | 0.9 - 3.9 | Ligand-dependent and ligand-independent Notch activation in cell-based assays | [4] |
| ~10 | LPS246 (human dedifferentiated liposarcoma) | [3] | |
| ~12.5 | mLPS1 (murine dedifferentiated liposarcoma) | [3] |
Mechanism of Action: Targeting the Notch Transcriptional Complex
Both this compound and CB-103 exert their inhibitory effects by targeting the Notch transcriptional activation complex, a key downstream component of the signaling pathway. This shared mechanism distinguishes them from other classes of Notch inhibitors, such as gamma-secretase inhibitors (GSIs), which act further upstream.
This compound is the active acid metabolite of IMR-1. It functions by disrupting the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex on the chromatin.[5][6] This disruption prevents the transcription of Notch target genes.
CB-103 (also known as Limantrafin) is an orally active, first-in-class protein-protein interaction (PPI) inhibitor.[7][8] It directly targets and blocks the interaction between the Notch intracellular domain (NICD) and the CSL (CBF1, Suppressor of Hairless, Lag-1) transcription factor complex, thereby inhibiting the assembly of a functional Notch transcription complex.[9][10][11]
Visualizing the Notch Signaling Pathway and Inhibitor Targets
The following diagram illustrates the canonical Notch signaling pathway and the points of intervention for this compound and CB-103.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qiagen.com [qiagen.com]
Cross-Validation of IMR-1A's Effects in Multiple Notch-Dependent Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of IMR-1A, a potent Notch signaling inhibitor, across various Notch-dependent cell lines. The data presented herein is supported by detailed experimental protocols and visualizations to facilitate a clear understanding of this compound's mechanism of action and its potential as a therapeutic agent.
Introduction to this compound and the Notch Signaling Pathway
The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in a variety of cancers.[1][2][3] Traditional approaches to inhibit this pathway have focused on γ-secretase inhibitors (GSIs), which block the cleavage and activation of the Notch receptor. However, these inhibitors can have off-target effects. IMR-1 and its more potent metabolite, this compound, represent a novel class of Notch inhibitors that act downstream in the signaling cascade.[1][4] IMR-1 functions by disrupting the formation of the Notch transcriptional activation complex, specifically by preventing the recruitment of Mastermind-like 1 (Maml1) to the complex on chromatin.[1][2][3][5] This targeted mechanism suggests a more specific inhibition of Notch signaling.
Below is a diagram illustrating the canonical Notch signaling pathway and the point of intervention for both GSIs and IMR-1.
Comparative Efficacy of this compound in Notch-Dependent vs. Notch-Independent Cell Lines
The selectivity of a targeted therapy is paramount for minimizing side effects. Studies have demonstrated that IMR-1 specifically impairs the growth and gene expression of cancer cell lines that are dependent on the Notch signaling pathway for their proliferation and survival.[1] The dependency on Notch is often predetermined by assessing a cell line's sensitivity to the GSI, DAPT.[1][6][7]
The following table summarizes the differential effects of IMR-1 on Notch-dependent and Notch-independent cell lines.
| Cell Line | Cancer Type | Notch Dependency | IMR-1 Effect on Colony Formation | IMR-1 Effect on Notch Target Gene Expression (HES1, HEY1) |
| OE33 | Esophageal Adenocarcinoma | Dependent | Dose-dependent reduction | Dose-dependent decrease |
| 786-0 | Renal Cell Carcinoma | Dependent | Dose-dependent reduction | Dose-dependent decrease |
| MDA-MB-231 | Breast Cancer | Independent | No significant effect | No significant effect |
| PANC-1 | Pancreatic Cancer | Independent | No significant effect | No significant effect |
Data compiled from Astudillo et al., 2016.[1]
Quantitative Analysis of this compound's Potency
IMR-1 is metabolized in vivo to its acid metabolite, this compound, which exhibits significantly greater potency.[4][6] The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound | IC50 (Notch Inhibition) |
| IMR-1 | 26 µM[5] |
| This compound | 0.5 µM[4] |
This approximate 50-fold increase in potency highlights this compound as the primary active agent for therapeutic consideration.[4]
Detailed Experimental Protocols
To ensure the reproducibility and rigorous evaluation of the presented data, this section outlines the key experimental methodologies employed in the characterization of this compound's effects.
Cell Culture and Reagents
Notch-dependent (e.g., OE33, 786-0) and Notch-independent (e.g., MDA-MB-231, PANC-1) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. IMR-1 and DAPT were dissolved in DMSO to create stock solutions.
Colony Formation Assay
This assay assesses the ability of single cells to grow into colonies, a measure of cell proliferation and survival.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the expression levels of specific genes, in this case, the downstream targets of the Notch signaling pathway.
-
RNA Extraction: Total RNA was isolated from cell lines treated with IMR-1, DAPT, or DMSO.
-
cDNA Synthesis: Reverse transcriptase was used to synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: The cDNA was then used as a template for quantitative PCR with primers specific for Notch target genes (e.g., HES1, HEY1) and a housekeeping gene (e.g., HPRT) for normalization.
-
Data Analysis: The relative expression of the target genes was calculated using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to investigate the interaction of proteins with specific regions of DNA in the cell. In this context, it was used to confirm that IMR-1 disrupts the recruitment of Maml1 to the promoter of Notch target genes.[1]
Conclusion
The collective evidence strongly supports this compound as a specific and potent inhibitor of the Notch signaling pathway. Its distinct mechanism of action, targeting the assembly of the transcriptional activation complex, offers a promising alternative to GSIs. The cross-validation of this compound's effects in multiple Notch-dependent cell lines, alongside a clear lack of efficacy in Notch-independent lines, underscores its on-target activity and therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of this novel class of Notch inhibitors.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of IMR-1A and Standard-of-Care Chemotherapy in Esophageal Adenocarcinoma
Introduction
The landscape of oncology drug development is increasingly focused on targeted therapies that exploit specific molecular vulnerabilities of cancer cells. IMR-1, and its active in vivo metabolite IMR-1A, represents a novel class of therapeutics designed to inhibit the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation that is often dysregulated in various cancers.[1] IMR-1 acts by disrupting the formation of the Notch transcriptional activation complex, specifically by preventing the recruitment of Mastermind-like 1 (Maml1) to the complex on chromatin.[1][2] This guide provides a comparative overview of the preclinical in vivo efficacy of IMR-1 against standard-of-care chemotherapy, specifically cisplatin and 5-fluorouracil (5-FU), in the context of esophageal adenocarcinoma (EAC). The data presented is based on publicly available preclinical studies.
Mechanisms of Action: Signaling Pathways
A fundamental distinction between this compound and conventional chemotherapy lies in their mechanism of action. This compound is a targeted agent that modulates a specific signaling cascade, while cisplatin and 5-FU exert their cytotoxic effects through more generalized mechanisms.
This compound and the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cascade that plays a pivotal role in cell-to-cell communication.[3][4][5] Its aberrant activation is implicated in the progression of several cancers, including esophageal adenocarcinoma.[6] IMR-1 intervenes at a crucial step in this pathway, preventing the transcription of Notch target genes that promote tumor growth.[1]
Standard-of-Care Chemotherapy: Cisplatin and 5-Fluorouracil
The combination of a platinum agent like cisplatin and a fluoropyrimidine like 5-fluorouracil has been a long-standing standard of care for esophageal adenocarcinoma.[7][8] These agents function by inducing widespread damage in rapidly dividing cells.
-
Cisplatin: Forms platinum-DNA adducts, which leads to the cross-linking of DNA strands. This damage interferes with DNA replication and transcription, ultimately triggering apoptosis.
-
5-Fluorouracil (5-FU): Primarily acts as an inhibitor of thymidylate synthase, a critical enzyme in the synthesis of pyrimidine nucleotides required for DNA replication and repair.
Comparative In Vivo Efficacy
The following sections present quantitative data from preclinical studies evaluating the in vivo efficacy of IMR-1 and standard-of-care chemotherapies in patient-derived xenograft (PDX) models of esophageal adenocarcinoma. It is important to note that the data is collated from separate studies, constituting an indirect comparison.
Experimental Workflow: Patient-Derived Xenograft (PDX) Model
PDX models are established by implanting fresh tumor tissue from a patient into immunodeficient mice.[9] These models are considered more clinically relevant than traditional cell-line xenografts as they better retain the histological and genetic characteristics of the original tumor.[9][10]
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Frontiers | Esophageal adenocarcinoma models: a closer look [frontiersin.org]
- 7. Esophageal Cancer Chemotherapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. Patient-derived xenograft: a developing tool for screening biomarkers and potential therapeutic targets for human esophageal cancers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of IMR-1A with Other Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
IMR-1A, the active metabolite of the novel Notch inhibitor IMR-1, represents a promising new approach in cancer therapeutics. IMR-1 targets the Notch signaling pathway, a critical regulator of cell fate decisions, by inhibiting the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex.[1][2][3] This disruption of a key protein-protein interaction ultimately attenuates the transcription of Notch target genes, which are often implicated in tumor growth and survival.[1] Preclinical studies have demonstrated the potent anti-tumor activity of IMR-1 in various cancer models, including patient-derived xenografts.[1] Given the complexity of cancer biology, combination therapies that target multiple pathways are increasingly becoming the standard of care. This guide provides a framework for assessing the synergistic potential of this compound with other anticancer agents, offering detailed experimental protocols and data presentation strategies to facilitate further research and drug development in this area.
Understanding the Synergistic Potential of Targeting the Notch Pathway
The Notch signaling pathway is a highly conserved signaling cascade that plays a pivotal role in cell proliferation, differentiation, and apoptosis.[4][5] Its aberrant activation is a known driver in a multitude of cancers. The therapeutic rationale for combining Notch inhibitors like this compound with other cancer drugs stems from the pathway's extensive crosstalk with other critical cancer-related signaling networks.[5] By inhibiting the Notch pathway, this compound can potentially:
-
Enhance the efficacy of conventional chemotherapy: Studies have shown that Notch inhibitors can potentiate the effects of DNA-damaging agents in breast cancer cell lines.[6]
-
Overcome drug resistance: The Notch pathway is implicated in the maintenance of cancer stem cells, a subpopulation of tumor cells believed to be responsible for therapy resistance and relapse.[5][6]
-
Create synthetic lethality: Combining a Notch inhibitor with a drug targeting a parallel survival pathway can lead to a synergistic cytotoxic effect in cancer cells.
A study by Nasser and colleagues reportedly investigated the synergistic effects of IMR-1 and the Wnt pathway inhibitor PRI-724 in triple-negative breast cancer (TNBC) cells, specifically the MDA-MB-231 cell line.[7] While the detailed quantitative data from this specific study is not widely available in the public domain, it highlights a key area of investigation for this compound's synergistic potential.
Quantitative Assessment of Synergy: Data Presentation
To objectively compare the synergistic effects of this compound with other cancer drugs, it is crucial to present quantitative data in a clear and structured format. The following table provides a template for summarizing key synergy metrics.
| Combination | Cancer Cell Line | Concentration Range (this compound) | Concentration Range (Other Drug) | Combination Index (CI) at ED50 | Dose Reduction Index (DRI) for this compound | Dose Reduction Index (DRI) for Other Drug | Observed Effect | Reference |
| This compound + Drug X | e.g., MDA-MB-231 | 0.1 - 10 µM | 0.01 - 1 µM | < 1 (Synergy) | > 1 | > 1 | Increased apoptosis, Decreased cell viability | (Hypothetical Data) |
| This compound + Drug Y | e.g., A549 | 0.1 - 10 µM | 0.1 - 10 µM | ~ 1 (Additive) | ~ 1 | ~ 1 | Additive effect on cell cycle arrest | (Hypothetical Data) |
| This compound + Drug Z | e.g., U87 MG | 0.1 - 10 µM | 1 - 100 µM | > 1 (Antagonism) | < 1 | < 1 | Reduced efficacy compared to single agents | (Hypothetical Data) |
Note: The Combination Index (CI) is a widely accepted method for quantifying drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) quantifies the extent to which the dose of one drug can be reduced in a combination to achieve the same effect as when used alone.
Experimental Protocols for Assessing Synergy
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of drug synergy. Below are methodologies for key experiments.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of this compound, a second anticancer agent, and their combination on the viability and proliferation of cancer cells.
-
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231 for TNBC) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the second drug, and their combination at various fixed ratios. Include vehicle-treated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) and Dose Reduction Index (DRI).
-
Apoptosis Assays
-
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound, a second drug, and their combination.
-
Methodology:
-
Treatment: Treat cells with the respective drugs and combinations at their IC50 concentrations (or other relevant concentrations) for a defined period (e.g., 48 hours).
-
Cell Staining: Harvest the cells and stain them with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
-
Data Analysis: Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.
-
Western Blot Analysis
-
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining changes in key signaling proteins.
-
Methodology:
-
Protein Extraction: Treat cells as described for the apoptosis assay, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3 for apoptosis; proteins in the Notch and other relevant pathways) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression.
-
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining Notch inhibition with current therapies for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
IMR-1A: A Comparative Review of a Novel Notch Signaling Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of IMR-1A, an active metabolite of the Notch signaling inhibitor IMR-1, with other relevant compounds. This document summarizes key experimental data, details methodologies from cited studies, and visualizes the underlying biological pathways and experimental processes.
IMR-1 is a novel small molecule inhibitor that targets the Notch signaling pathway. It functions as a prodrug, being metabolized in vivo to its pharmacologically active acid metabolite, this compound.[1] this compound exerts its inhibitory effect through a mechanism distinct from that of gamma-secretase inhibitors (GSIs), a common class of Notch inhibitors. Instead of preventing the cleavage of the Notch receptor, this compound disrupts the formation of the Notch transcriptional activation complex by preventing the recruitment of Mastermind-like 1 (Maml1).[1][2] This guide presents a comparative analysis of this compound and its parent compound IMR-1 against other Notch inhibitors, focusing on their efficacy in various preclinical models.
Comparative Efficacy
The following tables summarize the quantitative data from comparative studies involving IMR-1 and its active metabolite this compound against other Notch inhibitors, DAPT and CB-103.
Table 1: Comparison of IMR-1 and DAPT in Notch-Dependent Cancer Cell Lines
| Parameter | Cell Line | IMR-1 | DAPT | Reference |
| Colony Formation Inhibition | 786-0 | Dose-dependent reduction | Dose-dependent reduction | [1] |
| OE33 | Dose-dependent reduction | Dose-dependent reduction | [1] | |
| Notch Target Gene Transcription (Hes-1, Hey-L) | 786-0 | Dose-dependent decrease | Dose-dependent decrease | [1] |
| OE33 | Dose-dependent decrease | Dose-dependent decrease | [1] | |
| In Vivo Tumor Growth Inhibition (Esophageal Adenocarcinoma PDX) | EAC29 | Significant reduction (15 mg/kg) | - | [1] |
| EAC47 | - | Significant reduction (20 mg/kg) | [1] |
PDX: Patient-Derived Xenograft
Table 2: Comparison of IMR-1 and CB-103 in Liposarcoma Cell Lines
| Parameter | Cell Line | IMR-1 | CB-103 | Reference |
| IC50 | LPS246 (human) | ~20 µM | ~15 µM | [3] |
| mLPS1 (murine) | ~15 µM | ~10 µM | [3] | |
| Inhibition of Notch1 and Hes1 Gene Expression | LPS246 | Yes | Yes | [3] |
| mLPS1 | Yes | Yes | [3] |
Table 3: Binding Affinity of IMR-1 and this compound to the Notch Intracellular Domain (NICD)
| Compound | Binding Affinity (KD) | Reference |
| IMR-1 | 2.5 µM | [4] |
| This compound | 50 nM | [1] |
KD: Dissociation Constant
Table 4: Pharmacokinetic Properties of this compound in Mice
| Route of Administration (of IMR-1) | Dose (of IMR-1) | This compound Clearance (CL) | This compound Half-life (T1/2) | Reference |
| Intravenous (i.v.) | 2 mg/kg | 7 mL/min/kg | 2.22 h | [1] |
| Intraperitoneal (i.p.) | 100 mg/kg | - | - | [1] |
Experimental Protocols
Cell Viability and Colony Formation Assays
To assess the effect of IMR-1 and other inhibitors on cell proliferation, colony formation assays were performed. Notch-dependent cell lines, such as 786-0 and OE33, were seeded at a low density and treated with varying concentrations of the compounds or DMSO as a vehicle control.[1] After a period of incubation, the cells were fixed and stained, and the number of colonies was quantified. The sensitivity of different cancer cell lines to IMR-1 and DAPT was found to be comparable, indicating that IMR-1 specifically targets Notch activity.[1]
Quantitative Real-Time PCR (qRT-PCR) for Notch Target Gene Expression
The impact of IMR-1 on Notch signaling activity was evaluated by measuring the transcription levels of its target genes, such as Hes-1 and Hey-L. Cells were treated with the inhibitors, after which total RNA was extracted and reverse-transcribed into cDNA. qRT-PCR was then performed using specific primers for the target genes and a housekeeping gene (e.g., HPRT) for normalization.[1] Both IMR-1 and DAPT demonstrated a dose-dependent decrease in the transcription of Notch target genes.[1]
Chromatin Immunoprecipitation (ChIP) Assay
To elucidate the mechanism of action, ChIP assays were conducted. Notch-dependent cells were treated with IMR-1 or DAPT. The cells were then cross-linked, and the chromatin was sheared. Antibodies specific to Notch1 and Maml1 were used to immunoprecipitate the protein-DNA complexes. The associated DNA was then purified and analyzed by PCR to determine the occupancy of these proteins on the promoter of the Notch target gene HES1.[1] This experiment revealed that while DAPT treatment reduced the binding of both Notch1 and Maml1 to the promoter, IMR-1 treatment only decreased the occupancy of Maml1, confirming its distinct mechanism of action.[1]
In Vivo Tumor Growth Inhibition in Patient-Derived Xenograft (PDX) Models
The anti-tumor efficacy of IMR-1 was assessed in PDX models of esophageal adenocarcinoma. Tumor fragments from patients were implanted into immunocompromised mice. Once the tumors reached a certain volume, the mice were treated with IMR-1 (15 mg/kg), DAPT (20 mg/kg), or a vehicle control.[1] Tumor volume was measured regularly to evaluate the treatment response. IMR-1 significantly inhibited the growth of Notch-dependent tumors.[1]
Pharmacokinetic Analysis
The pharmacokinetic profile of this compound was determined in male C57BL/6 mice. A single dose of IMR-1 was administered either intravenously (2 mg/kg) or intraperitoneally (100 mg/kg).[1] Blood samples were collected at various time points, and the plasma concentrations of this compound were measured. This analysis showed that IMR-1 is rapidly metabolized to this compound, which exhibits a low systemic plasma clearance and a terminal elimination half-life of 2.22 hours after intravenous administration of the parent compound.[1]
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical Notch signaling pathway and highlights the distinct mechanisms of action of gamma-secretase inhibitors (GSIs) like DAPT and the novel inhibitor this compound.
Caption: Mechanism of Notch signaling and inhibitor action.
Experimental Workflow for Inhibitor Comparison
The diagram below outlines the typical workflow used in the comparative studies of Notch inhibitors.
Caption: Workflow for comparing Notch pathway inhibitors.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of IMR-1A: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Research Chemicals
I. Pre-Disposal and Waste Characterization
Before beginning any disposal procedure, it is crucial to characterize the waste. A laboratory chemical becomes waste when it is no longer intended for use.[3] All waste must be evaluated to determine if it is hazardous.[4] Hazardous waste is defined by characteristics such as ignitability, corrosivity, reactivity, and toxicity.[5][6]
Key Steps:
-
Consult the Safety Data Sheet (SDS): The SDS for the parent compound, IMR-1, is the primary source of information for handling and disposal. It will provide specific details on hazards, necessary personal protective equipment (PPE), and appropriate disposal methods.
-
Waste Determination: Classify the waste as hazardous or non-hazardous based on the information in the SDS and regulatory guidelines from agencies like the Environmental Protection Agency (EPA).[5][7]
-
Segregation: Never mix incompatible chemicals.[7] Waste should be segregated based on its hazard class to prevent dangerous reactions.[3] For instance, halogenated and non-halogenated solvents should be collected in separate containers.[8]
II. Container Management and Labeling
Proper containment and labeling are critical for safe storage and disposal.
-
Containers: Use containers that are in good condition, free of leaks, and compatible with the chemical waste they are storing.[3] Keep containers closed except when adding waste.[3][5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[3] Avoid using abbreviations or chemical formulas.[3] The label should also include the date when waste was first added to the container.
III. Storage and Accumulation
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]
-
Quantity Limits: There are limits on the amount of hazardous waste that can be accumulated. For most hazardous waste, the limit is 55 gallons. For acutely toxic chemical waste (P-listed), the limit is one quart.[5][9]
-
Storage Duration: Waste should not be held for more than one year.[9] Once accumulation limits are reached, the waste must be removed from the laboratory within three days.[5]
-
Secondary Containment: Use secondary containment, such as trays, to contain any potential spills or leaks from the primary container.[9]
IV. Disposal Procedures
Under no circumstances should hazardous chemical waste be disposed of down the drain or in the regular trash.[3]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]
-
Empty Containers: Containers that held hazardous chemicals must be triple-rinsed with an appropriate solvent.[3] The rinsate must be collected and treated as hazardous waste.[3][9] After triple-rinsing and air-drying, the container may be disposed of in the regular trash or recycled, after defacing the original label.[3][10]
Summary of Disposal Procedures
| Step | Action | Key Considerations |
| 1. Characterization | Consult the SDS for IMR-1. Determine if the waste is hazardous. | The SDS is the primary source of safety and disposal information. |
| 2. Segregation | Segregate waste by hazard class into separate, appropriate containers. | Never mix incompatible chemicals. |
| 3. Labeling | Label containers with "Hazardous Waste" and the full chemical name(s). | Include the start date of accumulation. Avoid abbreviations. |
| 4. Storage | Store in a designated Satellite Accumulation Area (SAA) with secondary containment. | Adhere to quantity and time limits for accumulation. |
| 5. Disposal | Contact your institution's Environmental Health and Safety (EHS) for pickup. | Do not dispose of hazardous waste in sinks or regular trash. |
| 6. Empty Containers | Triple-rinse empty containers, collect the rinsate as hazardous waste, deface the label, and then dispose of the container. | The rinsate is also considered hazardous waste. |
Experimental Protocol: Compatibility Test for Waste Streams
Before mixing different waste streams, a compatibility test should be performed on a microscale by trained personnel in a fume hood.
Objective: To determine if two or more waste streams can be safely combined.
Materials:
-
Micro-scale glassware (e.g., test tubes)
-
Micropipettes
-
Fume hood
-
Appropriate Personal Protective Equipment (PPE)
-
Samples of the individual waste streams
Procedure:
-
In a clean test tube within a fume hood, add a small, measured amount (e.g., 1 mL) of the first waste stream.
-
Slowly add an equivalent amount of the second waste stream.
-
Observe for any signs of reaction, such as gas evolution, heat generation, or color change.
-
If no reaction is observed, the wastes may be compatible for co-disposal.
-
Repeat for all waste streams intended to be mixed.
-
Document all observations.
Workflow for Laboratory Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: Workflow for the proper disposal of laboratory chemical waste.
References
- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. fishersci.com [fishersci.com]
- 5. odu.edu [odu.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
